Aic-292
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1187917-12-9 |
|---|---|
Molecular Formula |
C19H12Cl2F2N4O2 |
Molecular Weight |
437.2 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-5-(3-chloro-5-fluorophenyl)pyrazole-3-carbonyl]imidazolidin-4-one |
InChI |
InChI=1S/C19H12Cl2F2N4O2/c20-11-3-10(4-12(22)5-11)17-7-16(19(29)26-8-18(28)24-9-26)25-27(17)13-1-2-15(23)14(21)6-13/h1-7H,8-9H2,(H,24,28) |
InChI Key |
JPOJKNJIKXMZRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NCN1C(=O)C2=NN(C(=C2)C3=CC(=CC(=C3)Cl)F)C4=CC(=C(C=C4)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AIC-292; AIC-292; AIC-292 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AVL-292 in B-Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AVL-292 (also known as spebrutinib or CC-292), a highly selective, orally active, and covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] AVL-292's unique covalent mechanism of action allows for potent and sustained inhibition of BTK, leading to the disruption of downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.[3][4]
Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)
AVL-292 is a small molecule inhibitor that potently and irreversibly binds to BTK.[3] This covalent inhibition is achieved through the formation of a specific bond with the cysteine residue at position 481 (Cys481) within the ATP-binding site of the BTK enzyme.[3][4] This irreversible binding effectively "silences" the kinase activity of BTK, preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[5] The prolonged duration of BTK engagement, even as plasma levels of the drug decline, is a key feature of its covalent mechanism, suggesting that a once-daily dosing schedule can be sufficient for sustained target inhibition.[3][4]
Disruption of the B-Cell Receptor (BCR) Signaling Pathway
The B-cell receptor signaling pathway is a cornerstone of B-cell development, activation, and survival. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role in signal amplification.[6][7] AVL-292's inhibition of BTK effectively severs this critical signaling link.
Key downstream consequences of BTK inhibition by AVL-292 include:
-
Inhibition of PLCγ2 Phosphorylation: BTK is responsible for the phosphorylation and activation of phospholipase C gamma 2 (PLCγ2), a crucial enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] AVL-292 has been shown to inhibit the phosphorylation of PLCγ2 at Tyr759.[8]
-
Suppression of Downstream Signaling Nodes: The inhibition of PLCγ2 activation subsequently dampens downstream signaling pathways, including the activation of protein kinase C (PKC) and the mobilization of intracellular calcium. These events are critical for the activation of transcription factors such as NF-κB, which regulates the expression of genes involved in B-cell proliferation and survival.[6][7]
-
Reduced B-Cell Proliferation and Activation: By disrupting these essential signaling pathways, AVL-292 effectively inhibits B-cell proliferation and activation.[3][4] This has been demonstrated in cellular assays where AVL-292 inhibits anti-IgM-stimulated B-cell proliferation.[3]
Below is a diagram illustrating the mechanism of action of AVL-292 within the B-cell receptor signaling pathway.
Quantitative Data Summary
The potency and efficacy of AVL-292 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of AVL-292
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BTK) | <0.5 nM | Biochemical Assay | [3][4] |
| IC50 (BTK) | 0.5 nM | Biochemical Assay | [1] |
| EC50 (BTK Autophosphorylation) | 8 nM | Ramos Cells | [5] |
| EC50 (B-cell Proliferation) | 3 nM | Naïve Human B-cells | [9] |
| EC50 (BTK Occupancy) | 5.9 nM | Ramos Cells | [4] |
| EC50 (BTK Occupancy) | 6 nM | Ramos Cells | [10] |
Table 2: Kinase Selectivity of AVL-292
| Kinase | IC50 | Reference |
| BTK | 0.5 nM | [1] |
| BMX | 0.7 nM | [9] |
| Tec | 6.2 nM | [9] |
| TXK | 8.9 nM | [9] |
| Itk | 36 nM | [9] |
| Yes | 723 nM | [6] |
| c-Src | 1.729 µM | [6] |
| Brk | 2.43 µM | [6] |
| Lyn | 4.4 µM | [6] |
| Fyn | 7.15 µM | [6] |
Note: AVL-292 displays high selectivity for BTK, with significantly higher IC50 values for other kinases, indicating a favorable safety profile with reduced off-target effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of AVL-292.
BTK Occupancy Assay (Covalent Probe/ELISA-based)
This assay quantitatively measures the percentage of BTK molecules that are covalently bound by AVL-292 in cells or tissues.
Experimental Workflow:
Detailed Methodology:
-
Cell Preparation: Isolate B-cells from peripheral blood mononuclear cells (PBMCs) or use a B-cell line such as Ramos cells.
-
Compound Treatment: Treat the cells with varying concentrations of AVL-292 for a specified time (e.g., 1 hour) to allow for covalent bond formation. Include an untreated control.
-
Cell Lysis: Lyse the cells to release intracellular proteins, including BTK.
-
Covalent Probe Incubation: Incubate the cell lysates with a biotinylated covalent probe that also targets the Cys481 residue of BTK. This probe will only bind to BTK molecules that have not been occupied by AVL-292.
-
Capture and Detection: The biotinylated probe-BTK complexes are captured on a streptavidin-coated plate. The amount of captured BTK is then quantified using a primary antibody specific for BTK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate for ELISA.
-
Data Analysis: The signal from the treated samples is compared to the untreated control to calculate the percentage of BTK occupancy by AVL-292.
Inhibition of BTK Signaling in Ramos Cells (Immunoblotting)
This protocol assesses the effect of AVL-292 on the phosphorylation status of BTK and its downstream substrate PLCγ2 in a human B-lymphoma cell line.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Culture Ramos cells and pre-incubate them with various concentrations of AVL-292.
-
BCR Stimulation: Stimulate the B-cell receptors by adding anti-IgM to the cell culture.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for phosphorylated BTK (pBTK), total BTK, phosphorylated PLCγ2 (pPLCγ2), total PLCγ2, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the dose-dependent inhibition of BTK and PLCγ2 phosphorylation by AVL-292.
Conclusion
AVL-292 is a potent and highly selective covalent inhibitor of BTK that effectively disrupts B-cell receptor signaling. Its mechanism of action, centered on the irreversible binding to Cys481 of BTK, leads to sustained inhibition of the kinase and its downstream signaling pathways, ultimately resulting in the suppression of B-cell proliferation and activation. The quantitative data from biochemical and cellular assays underscore its potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of its mechanism of action. This comprehensive understanding of AVL-292's core functions is essential for its continued development and clinical application in the treatment of B-cell malignancies and autoimmune disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. bosterbio.com [bosterbio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Spebrutinib (AVL-292): A Technical Guide to its Covalent Engagement of Bruton's Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism, kinetics, and cellular impact of spebrutinib (AVL-292), a selective and covalent inhibitor of Bruton's tyrosine kinase (BTK). Spebrutinib represents a targeted therapeutic approach for B-cell malignancies and autoimmune diseases by irreversibly binding to a key cysteine residue within the BTK active site, thereby disrupting downstream signaling pathways crucial for B-cell proliferation and survival.
Mechanism of Covalent Inhibition
Spebrutinib is an orally bioavailable small molecule designed to form a stable, covalent bond with Bruton's tyrosine kinase.[1][2] The key to its irreversible mechanism of action lies in the electrophilic acrylamide moiety within its structure.[1] This "warhead" specifically targets the thiol group of cysteine residue 481 (Cys481) located in the ATP-binding pocket of the BTK kinase domain.[1][3][4] The formation of this covalent bond leads to the durable and irreversible silencing of the kinase's catalytic activity.[4] This targeted covalent inhibition prevents BTK from participating in the B-cell receptor (BCR) signaling pathway, which is critical for B-cell activation, proliferation, and survival.[1][5]
The covalent binding of spebrutinib to BTK has been confirmed through various experimental techniques, including mass spectrometry, which can identify the drug-protein adduct.[6] This irreversible engagement ensures a prolonged duration of pharmacodynamic effect, even as plasma concentrations of the drug decline.[4]
Quantitative Analysis of BTK Inhibition
The potency of spebrutinib has been characterized through a variety of biochemical and cellular assays, demonstrating its high affinity and specificity for BTK.
Table 1: Biochemical Potency of Spebrutinib Against BTK
| Assay Type | Parameter | Value | Reference |
| Cell-Free Kinase Assay | IC₅₀ | <0.5 nM | [2][4] |
| Cell-Free Kinase Assay | IC₅₀ | 0.5 nM | [3][7][8] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Spebrutinib
| Assay Description | Cell Type | Parameter | Value | Reference |
| Inhibition of BTK in Ramos cells | Ramos (B-cell lymphoma) | EC₅₀ | 8 nM | [2] |
| Inhibition of B-cell proliferation | Human B-cells | EC₅₀ | 3 nM | [2] |
| B-cell receptor signaling (anti-IgM stimulation) | - | EC₅₀ | 1–10 nM | [4] |
| Inhibition of EGFR phosphorylation | A431 cells | EC₅₀ | 4.7 µM | [9][10] |
| T-cell receptor-mediated activation | Jurkat T-cells | EC₅₀ | <1 µM | [9][10] |
| Inhibition of BTK in human whole blood | Human Whole Blood | EC₅₀ | 140 nM | [9] |
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
BTK Signaling Pathway and Point of Intervention
BTK is a critical downstream component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), initiating a cascade that results in calcium mobilization and the activation of transcription factors like NF-κB. This signaling is essential for B-cell survival, proliferation, and differentiation. Spebrutinib intervenes by irreversibly inhibiting BTK, thereby blocking all subsequent downstream signaling events.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Omnia® Kinase Assay)
This protocol outlines a method to determine the IC₅₀ of spebrutinib against BTK in a cell-free system.
Objective: To quantify the direct inhibitory effect of spebrutinib on BTK enzymatic activity.
Materials:
-
Recombinant BTK enzyme
-
Spebrutinib (serially diluted)
-
ATP
-
Y5-Sox peptide substrate
-
Omnia Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
384-well microtiter plate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of spebrutinib in 50% DMSO.
-
Enzyme Incubation: In a 384-well plate, incubate 10 nM of BTK enzyme with the serially diluted spebrutinib for 30 minutes at 25°C. This pre-incubation allows for the covalent bond to form.
-
Reaction Initiation: Prepare a substrate mix containing 40 µM ATP and 10 µM Y5-Sox substrate in the kinase reaction buffer.
-
Measurement: Start the kinase reaction by adding the ATP/substrate mix to the wells containing the enzyme and inhibitor.
-
Data Acquisition: Immediately monitor the reaction kinetics by measuring fluorescence (λex360/λem485) over 60 minutes using a plate reader.
-
Analysis: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot. Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to calculate the IC₅₀ value.[2]
Cellular BTK Target Occupancy Assay
This protocol describes a method to quantify the percentage of BTK engaged by spebrutinib in a cellular context.
Objective: To measure the extent and duration of BTK-spebrutinib covalent binding in cells or clinical samples.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other relevant cells, either treated in vivo or in vitro with spebrutinib.
-
Cell lysis buffer.
-
Biotinylated covalent BTK probe (an irreversible BTK inhibitor tagged with biotin).
-
Streptavidin-coated ELISA plate.
-
Anti-BTK antibody and corresponding detection reagents (e.g., HRP-conjugated secondary antibody and substrate).
-
Plate reader.
Procedure:
-
Sample Collection and Lysis: Collect cells (e.g., PBMCs from a patient treated with spebrutinib) and prepare cell lysates.
-
Probe Incubation: Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to any free, uninhibited BTK that was not engaged by spebrutinib.
-
Capture: Transfer the lysate/probe mixture to a streptavidin-coated ELISA plate. The biotinylated probe, now bound to any free BTK, will be captured on the plate.
-
Detection: Wash the plate to remove unbound proteins. Detect the captured BTK using a primary anti-BTK antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Quantification: Measure the absorbance using a plate reader.
-
Analysis: Normalize the signal from the spebrutinib-treated samples to the signal from untreated control samples. The percentage of BTK occupancy is calculated as: % Occupancy = (1 - [Signal from Treated Sample / Signal from Untreated Sample]) * 100[4]
Selectivity Profile
While highly potent against BTK, the selectivity of a kinase inhibitor is crucial for minimizing off-target effects. Spebrutinib has been profiled against a panel of other kinases to assess its specificity.
Table 3: Kinase Selectivity of Spebrutinib
| Parameter | Description | Value | Reference |
| Kinase Hit Rate (at 1 µM) | Percentage of human wild-type kinases inhibited >65% | 8.3% | [9] |
| Selectivity over other kinases | Fold-selectivity | At least 1400-fold | [2] |
Spebrutinib demonstrates a high degree of selectivity for BTK.[2] However, like many kinase inhibitors, it can interact with other kinases, particularly at higher concentrations. For instance, it shows some activity against EGFR and kinases involved in T-cell receptor signaling.[9][10] Notably, in cellular assays, spebrutinib was found to be more than 10 times more potent for the TEC kinase than for BTK.[11] This highlights the importance of comprehensive proteomic and cellular profiling to fully understand an inhibitor's biological activity.
Conclusion
Spebrutinib (AVL-292) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the irreversible binding to Cys481, provides durable inhibition of the B-cell receptor signaling pathway. The quantitative data from biochemical and cellular assays confirm its high potency for BTK. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of spebrutinib and other covalent kinase inhibitors. This in-depth understanding is critical for the rational design of future therapeutics and for optimizing their clinical application in B-cell driven diseases.
References
- 1. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Spebrutinib Showed Higher Potency for TEC | Conexiant [conexiant.com]
The Discovery and Development of CC-292 (Spebrutinib): A Covalent BTK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. CC-292, also known as spebrutinib, is a potent and selective, orally bioavailable, covalent inhibitor of BTK. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of CC-292, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action
CC-292 is a targeted covalent inhibitor that irreversibly binds to Cysteine 481 (Cys481) in the ATP-binding site of the BTK enzyme. This covalent modification is achieved through a Michael addition reaction between the acrylamide moiety of CC-292 and the thiol group of the Cys481 residue. By forming this irreversible bond, CC-292 effectively blocks the catalytic activity of BTK, leading to the inhibition of downstream signaling pathways that are crucial for B-cell function.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of intracellular phosphorylation events mediated by a family of protein tyrosine kinases, including LYN and SYK. Activated SYK then phosphorylates and activates BTK. BTK, in turn, phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a critical effector molecule that leads to the generation of second messengers, ultimately resulting in the activation of transcription factors that promote B-cell proliferation and survival. CC-292's inhibition of BTK disrupts this entire cascade.
Quantitative Data
The following tables summarize the key quantitative data for CC-292, including its potency, selectivity, and pharmacokinetic and pharmacodynamic properties.
Table 1: In Vitro Potency of CC-292
| Parameter | Value | Cell/System | Reference(s) |
| IC50 (BTK) | 0.5 nM | Biochemical Assay | |
| EC50 (BTK Autophosphorylation) | 8 nM | Ramos Cells | |
| EC50 (B-Cell Proliferation) | 3 nM | Human Primary B-Cells |
Table 2: Selectivity Profile of CC-292
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK | Reference(s) |
| BTK | 0.5 | 1 | |
| Yes | 723 | 1446 | |
| c-Src | 1729 | 3458 | |
| Brk | 2430 | 4860 | |
| Lyn | 4400 | 8800 | |
| Fyn | 7150 | 14300 |
Table 3: Pharmacokinetic Parameters of CC-292 in Humans
| Parameter | Value | Population | Reference(s) |
| Time to Peak Concentration (Tmax) | 0.34 - 2 hours | Healthy Subjects | |
| Terminal Half-life (t1/2) | 1.1 - 2.8 hours | Healthy Subjects | |
| Apparent Clearance (CL/F) | 134 L/h | Patients with B-cell malignancies | |
| Volume of Distribution (Vd/F) | Central: 158 L, Peripheral: 72 L | Patients with B-cell malignancies |
Table 4: Pharmacodynamic Properties of CC-292
| Parameter | Value | Condition | Reference(s) |
| BTK Occupancy | >95% | Single oral dose of 2 mg/kg in healthy volunteers | |
| BTK Occupancy | 42% | 1-hour incubation with 10 nM CC-292 in human B-cells |
Experimental Protocols
Detailed methodologies for key experiments cited in the development of CC-292 are provided below.
BTK Kinase Activity Assay (Biochemical)
This assay measures the ability of CC-292 to inhibit the enzymatic activity of purified recombinant BTK.
Protocol:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
CC-292 (or other test compounds) diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure: a. Prepare serial dilutions of CC-292 in kinase buffer. b. Add the diluted CC-292 and BTK enzyme to the wells of a 384-well plate. c. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. g. Calculate the percent inhibition of BTK activity for each CC-292 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based BTK Autophosphorylation Assay
This assay assesses the ability of CC-292 to inhibit BTK activity within a cellular context by measuring the phosphorylation of BTK at Tyr223.
Protocol:
-
Reagents and Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
CC-292 (or other test compounds) diluted in DMSO
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-BTK (Tyr223), anti-total BTK, and a loading control (e.g., anti-β-actin)
-
SDS-PAGE and Western blotting equipment and reagents
-
-
Procedure: a. Culture B-cells to the desired density. b. Treat the cells with varying concentrations of CC-292 for a specified time (e.g., 1 hour). c. Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 10 minutes) to induce BTK autophosphorylation. d. Harvest the cells and prepare cell lysates using lysis buffer. e. Determine the protein concentration of the lysates. f. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. g. Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK. h. Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). i. Visualize the protein bands using a chemiluminescent substrate and an imaging system. j. Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal. k. Calculate the percent inhibition of BTK autophosphorylation and determine the EC50 value.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is used to evaluate the efficacy of CC-292 in a preclinical model of rheumatoid arthritis.
Protocol:
-
Animals and Reagents:
-
Susceptible mouse strain (e.g., DBA/1)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CC-292 formulated for oral administration
-
Vehicle control
-
-
Procedure: a. Immunization: i. Emulsify type II collagen in CFA. ii. On day 0, immunize mice intradermally at the base of the tail with the collagen/CFA emulsion. iii. On day 21, administer a booster immunization with type II collagen emulsified in IFA. b. Treatment: i. Begin oral administration of CC-292 or vehicle control daily, starting at the time of the booster immunization or upon the onset of clinical signs of arthritis. c. Assessment: i. Monitor the mice regularly for the development and severity of arthritis. ii. Score each paw for signs of inflammation (redness, swelling) on a scale of 0-4. The total clinical score per mouse is the sum of the scores for all four paws. iii. Measure paw thickness using a caliper. d. Analysis: i. Compare the clinical scores and paw thickness between the CC-292-treated and vehicle-treated groups to determine the efficacy of the compound. ii. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.
Conclusion
CC-292 (spebrutinib) is a highly potent and selective covalent inhibitor of BTK that has demonstrated significant preclinical and clinical activity. Its mechanism of action, involving the irreversible inactivation of BTK, leads to the effective suppression of the BCR signaling pathway. The comprehensive data on its potency, selectivity, and pharmacokinetic/pharmacodynamic profile, along with its efficacy in preclinical models of disease, have established CC-292 as a valuable therapeutic agent for B-cell-mediated disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of BTK inhibitors.
The Disruption of B-Cell Receptor Signaling by Aic-292 (AVL-292): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aic-292, also known as AVL-292 and more commonly by its approved name, Acalabrutinib, is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK). By forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, Acalabrutinib irreversibly inactivates the enzyme.[1] This targeted inhibition effectively disrupts the B-cell receptor (BCR) signaling pathway, a critical cascade for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of Acalabrutinib on BCR signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and methodologies.
Core Mechanism of Action
Acalabrutinib's primary molecular target is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and function.[3] Upon engagement of the B-cell receptor by an antigen, a signaling cascade is initiated, with BTK playing a pivotal role. Acalabrutinib's covalent binding to Cys481 effectively blocks the kinase activity of BTK, leading to the downregulation of downstream signaling pathways crucial for B-cell survival and proliferation, such as the NF-κB and MAPK pathways.[4] This targeted inhibition ultimately promotes apoptosis (programmed cell death) in malignant B-cells.[1]
Quantitative Analysis of Acalabrutinib's Effect on BCR Signaling
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the potency and selectivity of Acalabrutinib in inhibiting BTK and its downstream effects.
Table 1: In Vitro Potency and Selectivity of Acalabrutinib
| Target | Metric | Value | Reference |
| BTK | IC50 | 0.5 nM - 5.1 nM | [5][6][7][8] |
| ITK | Selectivity vs. BTK | 323-fold | [9] |
| TXK | Selectivity vs. BTK | 94-fold | [9] |
| BMX | Selectivity vs. BTK | 19-fold | [9] |
| TEC | Selectivity vs. BTK | 9-fold | [9] |
| EGFR | Activity | No activity | [9] |
Table 2: Pharmacodynamic Effects of Acalabrutinib in Clinical Studies
| Parameter | Dosing | Median Change/Value | Timepoint | Reference |
| BTK Occupancy (Peak) | 100mg BID or 200mg QD | >96% | 4 hours post-dose | [10] |
| BTK Occupancy (Trough) | 100mg BID | 95.3% | Trough | [10] |
| BTK Occupancy (Trough) | 200mg QD | 87.6% | Trough | [10] |
| pBTK (Y223) | 100mg BID or 200mg QD | -15% (MFI) | 1 hour post-dose | [11] |
| pPLCγ2 | Not specified | -68% | 3 weeks | [11] |
| CD69 Expression | 100mg BID or 200mg QD | -41% | Day 3 | [10] |
| CD69 Expression | 100mg BID or 200mg QD | -62% | Day 28 | [10] |
| CD86 Expression | 100mg BID or 200mg QD | -26% | Day 3 | [10] |
| CD86 Expression | 100mg BID or 200mg QD | -46% | Day 28 | [10] |
| Serum CCL4 | 100mg BID or 200mg QD | Significant decrease | Day 3 & 28 | [10] |
Key Experimental Protocols
This section details the methodologies used to generate the quantitative data presented above.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of Acalabrutinib required to inhibit 50% of BTK enzymatic activity.
Protocol:
-
Acalabrutinib is dissolved in 100% DMSO to create a stock solution.
-
The kinase reaction is initiated by mixing BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a reaction buffer.
-
Serial dilutions of Acalabrutinib are added to the reaction mixture.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation (e.g., 33P-ATP) followed by scintillation counting, or by using phospho-specific antibodies in an ELISA or Western blot format.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Acalabrutinib concentration and fitting the data to a sigmoidal dose-response curve.
BTK Occupancy Assay
Objective: To measure the percentage of BTK protein bound by Acalabrutinib in patient samples.
Protocol:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.
-
Cell lysates are prepared to extract total protein.
-
A biotinylated, irreversible BTK probe that also binds to Cys481 is added to the lysate. This probe will only bind to BTK that is not already occupied by Acalabrutinib.
-
The probe-bound BTK is captured on a streptavidin-coated plate.
-
A primary antibody specific for BTK is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is measured using a luminometer.
-
The percentage of BTK occupancy is calculated by comparing the signal from the patient sample to pre-dose samples and samples saturated with an excess of Acalabrutinib in vitro (representing 0% and 100% occupancy, respectively).[10]
Flow Cytometry for Phosphoprotein Analysis
Objective: To quantify the phosphorylation status of intracellular signaling proteins downstream of BTK.
Protocol:
-
PBMCs are isolated from patient blood samples.
-
Cells are surface-stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19) to identify the cell population of interest.
-
Cells are fixed with paraformaldehyde and permeabilized with methanol or a detergent-based buffer to allow intracellular antibody access.
-
Cells are then stained with fluorescently labeled antibodies specific for the phosphorylated forms of target proteins (e.g., pBTK, pPLCγ2, pERK).
-
Isotype control antibodies are used to establish background fluorescence.
-
Samples are analyzed on a flow cytometer, and the mean fluorescence intensity (MFI) of the phosphoprotein signal within the B-cell gate is quantified.[10]
Western Blotting for BCR Signaling Proteins
Objective: To qualitatively and semi-quantitatively assess the levels of total and phosphorylated proteins in the BCR signaling pathway.
Protocol:
-
Protein lysates are prepared from isolated B-cells.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of BCR signaling proteins (e.g., BTK, PLCγ2, ERK, S6).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
The protein bands are visualized using a chemiluminescent substrate or by fluorescence imaging.
-
Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Visualizing the Impact of Acalabrutinib
The following diagrams, generated using the DOT language for Graphviz, illustrate the BCR signaling pathway, the mechanism of Acalabrutinib action, and a typical experimental workflow.
Caption: The B-Cell Receptor (BCR) signaling cascade.
Caption: Acalabrutinib's covalent inhibition of BTK.
Caption: A typical experimental workflow for assessing Acalabrutinib's effects.
Conclusion
Acalabrutinib represents a significant advancement in the targeted therapy of B-cell malignancies. Its high selectivity and potent, irreversible inhibition of BTK lead to a profound and sustained disruption of the BCR signaling pathway. This guide has provided a comprehensive overview of the molecular mechanism, supported by robust quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in understanding and further investigating the impact of this important therapeutic agent. The provided visualizations offer a clear framework for comprehending the complex biological processes involved.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AVL-292 | CAS:1202757-89-8 | Btk inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of AVL-292: A Covalent Btk Inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AVL-292, also known as Spebrutinib (CC-292), is a potent, highly selective, and orally bioavailable small molecule inhibitor of Bruton's tyrosine kinase (Btk). Operating through a covalent irreversible binding mechanism, AVL-292 targets a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its enzymatic activity. This targeted action effectively blocks B-cell receptor (BCR) signaling, a critical pathway for B-cell proliferation, survival, and activation. Preclinical and clinical studies have demonstrated that AVL-292 exhibits significant anti-proliferative and anti-inflammatory effects, positioning it as a promising therapeutic agent for B-cell malignancies and autoimmune diseases. This document provides a comprehensive overview of the pharmacological profile of AVL-292, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and detailed experimental methodologies.
Mechanism of Action
AVL-292 is a targeted covalent inhibitor designed to specifically inactivate Bruton's tyrosine kinase.[1] Btk is a non-receptor tyrosine kinase and a crucial component of the B-cell receptor signaling pathway, which is essential for B-lymphocyte development, activation, and survival.[2] Upon BCR engagement, Btk is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), leading to a cascade of signaling events that promote B-cell proliferation and survival.[3]
AVL-292 forms a specific and irreversible covalent bond with the sulfhydryl group of the cysteine 481 residue within the ATP-binding pocket of Btk.[4][5] This covalent modification permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[3] The irreversible nature of this interaction allows for prolonged pharmacodynamic effects that outlast the plasma exposure of the drug.[3][6]
Signaling Pathway
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by AVL-292.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for AVL-292, demonstrating its potency, selectivity, and pharmacokinetic/pharmacodynamic properties.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 / EC50 | Reference |
| Btk | Biochemical (Enzymatic) | < 0.5 nM | [3][7] |
| Btk | Biochemical (Enzymatic) | 0.5 nM | [4][8] |
| Btk | Biochemical (Enzymatic) | 5.9 nM | [9] |
| Btk | Cellular (Ramos cells, Btk activity) | 8 nM | [8][9] |
| Btk | Cellular (Ramos cells, Btk occupancy) | 6 nM | [8] |
| B-Cell Proliferation | Cellular (Human naive B-cells) | 3 nM | [9] |
| Yes | Kinase Panel | 723 nM | [5] |
| c-Src | Kinase Panel | 1.729 µM | [5] |
| Brk | Kinase Panel | 2.43 µM | [5] |
| Lyn | Kinase Panel | 4.4 µM | [5] |
| Fyn | Kinase Panel | 7.15 µM | [5] |
| BMX | Tec Family Kinase Panel | 0.7 nM | [9] |
| Itk | Tec Family Kinase Panel | 36 nM | [9] |
| Tec | Tec Family Kinase Panel | 6.2 nM | [9] |
| TXK | Tec Family Kinase Panel | 8.9 nM | [9] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters in Healthy Human Subjects
| Dose | Cmax (ng/mL) | Tmax (median, min) | Btk Occupancy (>%) | Reference |
| 1.0 mg/kg | 365 | 40 | 80 | [3][6] |
| 2.0 mg/kg | 542 | 20 - 60 | 84 (5 of 6 subjects >98) | [3][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Btk Kinase Inhibition Assay (Omnia® Continuous Read Assay)
This assay quantifies the enzymatic activity of Btk and the inhibitory effect of AVL-292.[7]
Materials:
-
Recombinant human Btk enzyme
-
Omnia® Kinase Reaction Buffer (KRB)
-
ATP
-
Y5-Sox peptide substrate
-
AVL-292 (or test compound)
-
384-well microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare a substrate mix containing ATP and the Y5-Sox substrate in 1X Omnia Kinase Reaction Buffer.
-
Dispense the Btk enzyme into the wells of the 384-well plate.
-
Add serially diluted AVL-292 or vehicle control to the wells containing the enzyme and pre-incubate for 30 minutes at 25°C.
-
Initiate the kinase reaction by adding the ATP/Y5-Sox substrate mix to each well.
-
Immediately begin monitoring the fluorescence signal (λex = 360 nm, λem = 485 nm) kinetically for 60 minutes.
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.
Btk Occupancy Assay (Covalent Probe ELISA)
This assay measures the percentage of Btk that is covalently bound by AVL-292 in a cell or tissue lysate.[3][5]
Materials:
-
Cells or tissue expressing Btk
-
Lysis buffer
-
Biotinylated covalent probe for Btk
-
Streptavidin-coated ELISA plate
-
Anti-Btk antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Treat cells or tissues with AVL-292 or vehicle control.
-
Lyse the cells or tissues to release the proteins.
-
Incubate the lysates with a biotinylated covalent probe that binds to the same Cys481 residue as AVL-292. Free, uninhibited Btk will be captured by the probe.
-
Transfer the lysates to a streptavidin-coated ELISA plate to capture the biotinylated probe-Btk complex.
-
Wash the plate to remove unbound proteins.
-
Add a primary antibody specific for Btk.
-
Add an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Normalize the signal from the AVL-292-treated samples to the vehicle-treated control to determine the percentage of Btk occupancy.
B-Cell Proliferation Assay (³H-Thymidine Incorporation)
This assay assesses the anti-proliferative effect of AVL-292 on B-cells.[9]
Materials:
-
Purified naïve human B-cells
-
RPMI medium
-
Anti-human IgM antibody
-
AVL-292 (or test compound)
-
³H-Thymidine
-
96-well plate
-
Cell harvester
-
Scintillation counter
Procedure:
-
Seed purified naïve human B-cells in a 96-well plate in RPMI medium.
-
Stimulate the B-cells with anti-human IgM to induce proliferation.
-
Concurrently, treat the cells with serial dilutions of AVL-292 or vehicle control.
-
Incubate the plate for 56 hours at 37°C in a 5% CO₂ incubator.
-
Add ³H-Thymidine to each well and incubate for an additional 16-18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporation of ³H-Thymidine using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each concentration of AVL-292 and determine the EC50 value.
Experimental Workflows and Logical Relationships
Btk Occupancy Assay Workflow
In Vitro Anti-Proliferation Assay Workflow
Conclusion
AVL-292 is a well-characterized covalent inhibitor of Bruton's tyrosine kinase with a compelling pharmacological profile. Its high potency, selectivity, and durable target engagement, coupled with oral bioavailability, underscore its potential as a therapeutic agent for B-cell-mediated diseases. The data presented in this document provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical application of AVL-292 and other covalent Btk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Preclinical studies of Spebrutinib in oncology
An In-depth Technical Guide to the Preclinical Oncology Studies of Spebrutinib (CC-292)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Spebrutinib (formerly CC-292) is an oral, potent, and highly selective small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a critical component of the B-cell receptor (BCR) signaling pathway, BTK is a key therapeutic target for various B-cell malignancies and inflammatory diseases.[4][5][6] Spebrutinib acts as an irreversible covalent inhibitor, binding to the cysteine-481 (Cys481) residue in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[3][7][8] Preclinical studies have demonstrated its efficacy in blocking B-cell activation and proliferation, inhibiting inflammatory cytokine production in myeloid cells, and showing anti-tumor activity in models of hematologic malignancies.[1][4][9] This document provides a comprehensive overview of the preclinical data for Spebrutinib in oncology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathways
Spebrutinib exerts its therapeutic effect by targeting BTK, a non-receptor tyrosine kinase in the Tec kinase family.[7][10] BTK is a crucial signaling mediator downstream of the B-cell receptor (BCR) and other pathways, such as the Fc receptor (FcγR and FcεR) pathway in myeloid cells.[1][2][7]
Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then triggers downstream signaling molecules, including PLCγ2, AKT, and NF-κB, which are essential for B-cell proliferation, survival, differentiation, and migration.[5][11] In many B-cell malignancies, this pathway is constitutively active, driving tumor growth.[6][12]
Spebrutinib forms a covalent bond with the Cys481 residue within the BTK active site, leading to irreversible inhibition of its kinase activity.[3][6][8] This blockade prevents the downstream signaling cascade, ultimately inhibiting the growth and survival of malignant B-cells.[7][8] Its high selectivity for BTK minimizes off-target effects on other kinases, such as those in the SRC family.[4]
Visualized Signaling Pathways
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Spebrutinib on BTK.
Caption: Fc Receptor (FcR) signaling in myeloid cells and its inhibition by Spebrutinib.
Preclinical Pharmacology: Quantitative Data
Preclinical studies evaluated Spebrutinib's activity across a range of primary human cellular models. The data highlight its potent inhibition of B-cell functions with selectivity over T-cell proliferation.
In Vitro Inhibitory Activity
| Target/Process | Cell Type / Assay | IC50 / Effect | Reference |
| BTK Activity | Biochemical Assay | 0.5 nM | [8] |
| B-Cell Proliferation | Primary Human B-Cells | 0.7 µM | [1] |
| B-Cell Proliferation | Ramos Cells (EC50) | 3 nM | [9] |
| T-Cell Proliferation | Primary Human T-Cells | 4.6 µM | [1] |
| Basophil Degranulation | FCεR-induced | < 1 µM | [1] |
| Osteoclastogenesis | Primary Human Osteoclasts | 66% inhibition at 0.1 µM | [1] |
| Cytokine Production | FcγR-stimulated Macrophages | Reduced TNF-α production | [1] |
| Cytokine Production | B-Cells | Inhibited IL-6 production | [1] |
Pharmacodynamic & Pharmacokinetic Parameters
| Parameter | Species / Model | Dosing | Result | Reference |
| BTK Occupancy | Mice (Spleen) | 50 mg/kg (single oral dose) | 50% BTK recovery in 24-48 hrs | [9] |
| BTK Occupancy | Healthy Volunteers | 2 mg/kg (single oral dose) | Near-complete BTK occupancy | [9] |
| BTK Occupancy | CLL/SLL Patients | Twice-daily dosing | >90% occupancy at 4h and 24h | [3] |
| Max Concentration (Cmax) | CLL/SLL Patients | 125-1000 mg (once daily) | Reached in 1-2 hours post-dose | [3] |
| Steady State | CLL/SLL Patients | All dose levels | Achieved by Day 2 | [3] |
| Exposure (AUC & Cmax) | CLL/SLL Patients | 125-1000 mg (once daily) | Approximately dose-proportional | [3] |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core protocols used to evaluate Spebrutinib.
In Vitro B-Cell Proliferation Assay
-
Cell Isolation: Primary human B-cells are isolated from peripheral blood mononuclear cells (PBMCs) using standard negative selection techniques.
-
Cell Culture: B-cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of Spebrutinib (e.g., 0.3 nM to 3000 nM) or vehicle control.[9]
-
Stimulation: B-cell proliferation is stimulated by adding anti-IgM antibody to cross-link the B-cell receptor.[9]
-
Incubation: Plates are incubated for a defined period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the incorporation of tritiated thymidine ([³H]-thymidine) or a colorimetric assay (e.g., MTS/WST-1).
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the data to a dose-response curve.[9]
In Vivo BTK Occupancy Assay (ELISA-based)
This pharmacodynamic assay quantitatively measures the engagement of Spebrutinib with BTK in vivo.[9]
-
Sample Collection: Following oral administration of Spebrutinib to mice, spleens are harvested at various time points (e.g., 4, 8, 16, 24, 48, 72, and 96 hours).[9] Blood samples are collected from human subjects.
-
Lysate Preparation: Spleens are homogenized or PBMCs are lysed to release cellular proteins, including BTK.
-
Capture ELISA: An ELISA plate is coated with a capture antibody specific for BTK. The cell lysate is then added to the wells, allowing the BTK protein to bind.
-
Detection of Free BTK: A biotinylated covalent probe that binds to the same Cys481 site as Spebrutinib is added. This probe will only bind to BTK that is not already occupied by the drug.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated probe. A substrate is then added to generate a colorimetric signal.
-
Quantification: The signal intensity is inversely proportional to the amount of BTK occupied by Spebrutinib. Total BTK levels are measured in parallel using a non-competing detection antibody.
-
Calculation: Percent BTK occupancy is calculated by comparing the level of free BTK in treated samples to that in vehicle-treated controls.
Visualized Experimental Workflows
Caption: A generalized workflow for in vitro cell-based assays used to evaluate Spebrutinib.
Caption: A generalized workflow for in vivo pharmacodynamic (PD) studies of Spebrutinib.
Conclusion
The preclinical data for Spebrutinib (CC-292) establish it as a highly potent and selective irreversible inhibitor of BTK. In vitro studies confirm its ability to potently inhibit B-cell proliferation and function-related signaling at nanomolar to low-micromolar concentrations, with a clear selectivity for B-cells over T-cells.[1] Furthermore, Spebrutinib effectively modulates the activity of myeloid cells, reducing the production of key inflammatory cytokines.[1][4] In vivo and human studies demonstrate that oral administration leads to rapid, high, and sustained BTK occupancy, confirming effective target engagement.[3][9] These foundational preclinical findings provided a strong rationale for its clinical development in B-cell malignancies and other B-cell mediated disorders.[8][13]
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of single-agent CC-292, a highly selective Bruton’s tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ibrutinib repurposing: from B-cell malignancies to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for AVL-292 In Vitro Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
AVL-292, also known as Spebrutinib (CC-292), is a potent and highly selective, orally active, covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of B-cells[3][4]. AVL-292 forms an irreversible covalent bond with the cysteine 481 residue in the active site of BTK, leading to the inhibition of its kinase activity[3][4]. This targeted mechanism makes AVL-292 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the efficacy and mechanism of action of AVL-292. The described assays are essential for characterizing the inhibitory activity of AVL-292 on BTK and its downstream effects on B-cell function.
Data Presentation
The following table summarizes the key quantitative data for AVL-292's in vitro activity.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Biochemical Assay | Recombinant BTK | IC50 | < 0.5 nM | [1][4] |
| Cellular BTK Occupancy | Ramos | EC50 | 1–10 nM | [4] |
| BCR Signaling Inhibition | Ramos | EC50 | 8 nM | [5] |
| Cell Proliferation | Ramos | EC50 | 3 nM | [5] |
Experimental Protocols
BTK Signaling Pathway Inhibition Assay
This assay measures the ability of AVL-292 to inhibit the phosphorylation of downstream targets in the BCR signaling pathway upon stimulation.
dot
Caption: AVL-292 inhibits the BTK signaling pathway.
Methodology:
-
Cell Culture: Culture Ramos (human Burkitt's lymphoma) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Seed Ramos cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of AVL-292 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-human IgM antibody to a final concentration of 10 µg/mL.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2 overnight at 4°C. Use a loading control like β-actin or GAPDH.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability/Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the effect of AVL-292 on cell proliferation.
Caption: Workflow for the BTK target occupancy ELISA.
Methodology:
-
Cell Treatment and Lysis:
-
Treat Ramos cells with varying concentrations of AVL-292 for 1 hour as described in the BTK signaling inhibition assay.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
BTK Occupancy Probe Incubation:
-
Incubate the cell lysates with a biotinylated covalent BTK probe. This probe will bind to the Cys481 residue of any BTK that is not already occupied by AVL-292.
-
-
ELISA:
-
Coat a 96-well plate with an anti-BTK capture antibody overnight at 4°C.
-
Block the plate with 3% BSA in PBS for 1 hour at room temperature.
-
Add the cell lysates containing the BTK probe to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).
-
Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Wash the wells three times with PBST.
-
Add a TMB substrate solution and incubate until a blue color develops.
-
Stop the reaction by adding 2N H2SO4.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
The signal is inversely proportional to the amount of BTK occupied by AVL-292.
-
Calculate the percentage of BTK occupancy relative to the vehicle-treated control. Determine the EC50 for BTK occupancy.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Studies with CC-292
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-292, also known as spebrutinib, is a potent and highly selective, orally bioavailable, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell development, activation, proliferation, and survival.[1][3][5] By irreversibly binding to cysteine 481 in the BTK active site, CC-292 effectively blocks its kinase activity, leading to the inhibition of B-cell-mediated signaling.[3][6] This mechanism of action makes CC-292 a valuable tool for investigating the role of BTK in various physiological and pathological processes, and a promising therapeutic candidate for B-cell malignancies and autoimmune diseases.[1][4]
These application notes provide detailed protocols for the preparation and administration of CC-292 for in vivo studies, along with relevant quantitative data and visualizations to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize key quantitative data for CC-292, facilitating easy comparison and reference for experimental planning.
Table 1: In Vitro Potency of CC-292
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BTK) | 0.5 nM | Biochemical Assay | [2] |
| EC50 (B cell proliferation) | 3 nM | Human primary B cells | [5] |
| EC50 (BTK autophosphorylation) | 58 nM | Ramos cells | [5] |
Table 2: Pharmacokinetic Parameters of CC-292
| Species | Dose | Route | Key Parameters | Reference |
| Rat | 3, 30, 100 mg/kg | Oral | Bioavailability: 57% | [7][8] |
| Monkey | - | - | Bioavailability: 11% | [7] |
| Human | 2 mg/kg | Oral | Tmax: 0.34 - 2 hours | [7][9] |
| Human | 100-300 mg | Oral | More than dose-proportional increase in exposure | [10] |
Table 3: In Vivo Pharmacodynamic and Efficacy Data
| Animal Model | Treatment | Key Findings | Reference |
| Collagen-Induced Arthritis (Mouse) | 10 mg/kg, oral | Sustained protection from clinical signs of arthritis. | [5] |
| Mouse | 50 mg/kg, oral | Complete BTK occupancy in spleen. 50% BTK recovery in 24-48 hours. | [5] |
| Human Volunteers | 2 mg/kg, single oral dose | Consistent engagement of all circulating BTK protein. | [1][5] |
Signaling Pathway
CC-292 targets BTK within the B-cell receptor signaling pathway. The following diagram illustrates the mechanism of action.
Caption: CC-292 covalently inhibits BTK, blocking downstream signaling essential for B-cell function.
Experimental Protocols
Protocol 1: Preparation of CC-292 Formulation for Oral Gavage in Mice
This protocol describes the preparation of a CC-292 suspension for oral administration in mice.
Materials:
-
CC-292 powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Spatula
-
Sterile conical tubes (15 mL or 50 mL)
Procedure:
-
Calculate the required amount of CC-292 and vehicle. For example, to prepare a 10 mg/mL stock solution for a 10 mg/kg dose in a 25g mouse (assuming a dosing volume of 0.1 mL), you would need to dose 0.25 mg per mouse. For a batch to dose 10 mice with some overage, prepare 5 mL of a 2.5 mg/mL suspension.
-
Weigh the required amount of CC-292 powder using a calibrated balance.
-
Prepare the 0.5% methylcellulose vehicle. Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Heat gently while stirring to aid dissolution, then allow to cool to room temperature.
-
Triturate the CC-292 powder. Place the weighed CC-292 powder in a mortar. Add a small volume of the methylcellulose vehicle and triturate with the pestle to form a smooth paste. This step is crucial for preventing clumping.
-
Prepare the suspension. Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Ensure homogeneity. Transfer the suspension to a sterile conical tube containing a magnetic stir bar. Place the tube on a stir plate and stir for at least 30 minutes to ensure a uniform suspension.
-
Store the formulation. Store the prepared suspension at 4°C for up to one week. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines a typical in vivo efficacy study of CC-292 in a CIA mouse model.
Experimental Workflow:
Caption: Workflow for evaluating CC-292 efficacy in a mouse model of collagen-induced arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CC-292 formulation (prepared as in Protocol 1)
-
Vehicle control (0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw thickness
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction of Arthritis (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion.
-
Treatment Initiation: Begin oral administration of CC-292 (e.g., 10 mg/kg) or vehicle control on the day of the booster injection (Day 21) and continue daily for a specified period (e.g., 14 days).
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw based on a scale of 0-4 for inflammation, swelling, and redness. The maximum score per mouse is 16. Measure paw thickness using calipers every other day.
-
Termination and Sample Collection (e.g., Day 36): At the end of the study, euthanize the mice. Collect blood for serum cytokine analysis and paws for histopathological examination.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histopathology results between the CC-292-treated and vehicle-treated groups.
Protocol 3: Pharmacodynamic Assessment of BTK Occupancy
This protocol describes the measurement of BTK occupancy in peripheral blood mononuclear cells (PBMCs) or spleen cells following CC-292 administration.
Workflow for BTK Occupancy Assay:
Caption: Experimental workflow for determining BTK occupancy after CC-292 administration.
Materials:
-
Mice treated with CC-292
-
Blood collection tubes (e.g., with heparin) or instruments for spleen harvesting
-
Ficoll-Paque for PBMC isolation
-
Lysis buffer
-
Biotinylated irreversible BTK probe (e.g., a probe that also binds to Cys481)
-
Streptavidin-coated plates
-
Antibodies for ELISA detection of BTK
-
Plate reader
Procedure:
-
Dosing and Sample Collection: Administer a single oral dose of CC-292 to mice (e.g., 50 mg/kg). At various time points post-dose (e.g., 2, 4, 8, 24, 48 hours), collect blood via cardiac puncture or harvest spleens.
-
Cell Isolation and Lysis: Isolate PBMCs from blood using Ficoll-Paque density gradient centrifugation or prepare single-cell suspensions from spleens. Lyse the cells to obtain protein extracts.
-
Probe Labeling: Incubate the cell lysates with a saturating concentration of a biotinylated irreversible BTK probe. This probe will bind to any BTK that has not been occupied by CC-292.
-
Capture and Detection: Transfer the lysates to a streptavidin-coated plate to capture the biotinylated probe-BTK complexes.
-
Quantification: Wash the plate and then quantify the amount of captured BTK using a specific anti-BTK antibody in an ELISA format.
-
Calculate Occupancy: The amount of unoccupied BTK is determined by the signal from the ELISA. BTK occupancy by CC-292 is calculated as: % Occupancy = (1 - (Signal from treated sample / Signal from vehicle control)) * 100
Conclusion
CC-292 is a valuable research tool for studying BTK signaling in various in vivo models. The protocols provided here offer a framework for preparing and evaluating the in vivo activity of CC-292. Researchers should adapt these protocols to their specific experimental needs and animal models, ensuring compliance with all relevant animal welfare regulations. The quantitative data and pathway diagrams serve as a useful reference for designing robust and informative in vivo studies.
References
- 1. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of single-agent CC-292, a highly selective Bruton’s tyrosine kinase inhibitor, in relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics and Exposure Response Assessment of CC‐292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmacompass.com [pharmacompass.com]
- 10. An Open Label, Phase 1, Randomized, Seven-treatment, Seven-period, Crossover Study to Assess the Relative Bioavailability, pH Effect, Food Effect, and Dose Proportionality of CC-292, a Potent and Orally Available Bruton's Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AVL-292 (Spebrutinib) in Ramos and Raji Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AVL-292 (Spebrutinib), a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in the context of B-cell lymphoma research, with a specific focus on the Ramos and Raji cell lines. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of AVL-292's effects.
Introduction to AVL-292 (Spebrutinib)
AVL-292, also known as Spebrutinib, is a small molecule inhibitor that covalently binds to the Cysteine-481 residue in the active site of BTK.[1] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and activation of B-cells.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a prime therapeutic target.[1][2] AVL-292 has demonstrated potent inhibition of BTK in both biochemical and cellular assays.[1][3]
AVL-292 in Ramos Cell Line
The Ramos cell line, derived from a human Burkitt's lymphoma, is a well-established model for studying BCR signaling. AVL-292 has been shown to effectively inhibit this pathway in Ramos cells.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| Biochemical IC50 (BTK) | <0.5 nM | - | [1][3] |
| Cellular EC50 (BCR signaling inhibition) | 8 nM | Ramos | [1][3] |
| Cellular EC50 (B-cell proliferation) | 3 nM | Human B-cells | [3] |
| BTK Occupancy EC50 | 5.9 nM | Ramos | [1] |
| GI50 (Cell Proliferation) | 9.2 µM | Ramos | [4] |
Mechanism of Action in Ramos Cells
AVL-292 demonstrates dose-dependent inhibition of BTK and downstream components of the BCR signaling pathway in Ramos cells. Upon stimulation of the BCR with anti-IgM, AVL-292 effectively inhibits the autophosphorylation of BTK at tyrosine 223 (Y223) and the subsequent phosphorylation of phospholipase C gamma 2 (PLCγ2).[1] This blockade of the BCR cascade ultimately leads to the inhibition of B-cell proliferation and activation.[1][3]
B-Cell Receptor Signaling Pathway Inhibition by AVL-292
Caption: AVL-292 inhibits BTK, blocking the BCR signaling cascade.
AVL-292 in Raji Cell Line
The Raji cell line is another human Burkitt's lymphoma cell line widely used in cancer research. While specific quantitative data for AVL-292 in Raji cells is less extensively published, its efficacy as a BTK inhibitor suggests a similar mechanism of action. One study reported an IC50 of 21.6 μM for the antiproliferative activity of a compound designated as CC292 (an alternative name for AVL-292) in Raji cells after 72 hours of incubation.[5]
Experimental Protocols
Cell Culture
Raji and Ramos Cell Culture Protocol
-
Media Preparation: Culture both Ramos and Raji cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: These are suspension cell lines. Monitor cell density and maintain cultures between 1 x 10^5 and 2 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium to the desired seeding density.
Cell Viability/Proliferation Assay (MTS/CCK-8)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of AVL-292.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of AVL-292.
Detailed Steps:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Drug Preparation: Prepare a 2-fold serial dilution of AVL-292 in culture medium. The concentration range should bracket the expected IC50 value (e.g., for Ramos, a range from 1 nM to 100 µM would be appropriate).
-
Treatment: Add 100 µL of the diluted AVL-292 to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or CCK-8 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Measurement: Measure the absorbance at 490 nm for MTS or 450 nm for CCK-8 using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of AVL-292 and determine the IC50 value using a non-linear regression curve fit.
Western Blotting for BCR Signaling
This protocol is to assess the effect of AVL-292 on the phosphorylation of BTK and downstream targets.
Detailed Steps:
-
Cell Treatment:
-
Culture Ramos or Raji cells to a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of AVL-292 (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour at 37°C.[1]
-
-
BCR Stimulation:
-
Stimulate the B-cell receptor by adding anti-human IgM (e.g., 5 µg/mL) for 10 minutes on ice.[1]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the cell lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-BTK (Y223), total BTK, phospho-PLCγ2, total PLCγ2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis by AVL-292.
Detailed Steps:
-
Cell Treatment:
-
Seed Ramos or Raji cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL.
-
Treat the cells with AVL-292 at various concentrations (e.g., IC50 and 2x IC50) for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Conclusion
AVL-292 is a potent inhibitor of BTK that effectively disrupts the BCR signaling pathway in B-cell lymphoma cell lines such as Ramos and Raji. The provided protocols offer a framework for researchers to investigate the cellular and molecular effects of this compound. The quantitative data and methodologies presented herein should serve as a valuable resource for the continued development and characterization of BTK inhibitors in the field of oncology.
References
Application Note: Flow Cytometry Analysis of B-Cell Activation Following Treatment with AVL-292
Abstract
This application note provides a detailed protocol for the analysis of B-cell activation using flow cytometry after treatment with AVL-292, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). B-cell receptor (BCR) signaling is a critical pathway for B-cell proliferation, differentiation, and survival, with BTK being a key mediator.[1][2][3] AVL-292, also known as spebrutinib (CC-292), irreversibly binds to the Cys481 residue in the BTK active site, leading to the inhibition of its kinase activity.[1][2] This protocol outlines the in vitro treatment of B-cells with AVL-292, subsequent stimulation to induce activation, and multiparameter flow cytometric analysis to quantify the expression of key activation markers. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of BTK inhibitors.
Introduction
B-cell activation is a pivotal process in the adaptive immune response, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[4] The B-cell receptor (BCR) signaling pathway is central to B-cell function.[2][3] Upon antigen binding, a signaling cascade is initiated, involving the activation of several kinases, including Bruton's tyrosine kinase (BTK).[1][3] BTK, a member of the Tec family of kinases, plays a crucial role in relaying signals downstream of the BCR, leading to the activation of pathways such as PLCγ2, NF-κB, and MAPK, which are essential for B-cell proliferation and survival.[1][2][3]
AVL-292 is a highly selective, orally active, covalent inhibitor of BTK.[5][6] It forms a specific covalent bond with the cysteine 481 residue within the active site of BTK, leading to its irreversible inactivation.[1][5] By inhibiting BTK, AVL-292 effectively blocks BCR-mediated signaling, thereby attenuating B-cell activation and proliferation.[5][7] This makes AVL-292 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.[6][8]
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous cell populations. It allows for the simultaneous measurement of multiple parameters, including the expression of cell surface and intracellular proteins. This application note describes a robust flow cytometry-based assay to assess the inhibitory effect of AVL-292 on B-cell activation by monitoring the expression of key activation markers such as CD69, CD86, and HLA-DR on the surface of stimulated B-cells.
B-Cell Receptor Signaling Pathway and Inhibition by AVL-292
The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by AVL-292.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of AVL-292 on BTK.
Experimental Workflow for Flow Cytometry Analysis
The diagram below outlines the key steps in the experimental protocol for analyzing the effect of AVL-292 on B-cell activation.
Caption: Experimental workflow for flow cytometry analysis of B-cell activation with AVL-292.
Protocols
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
AVL-292 (Spebrutinib)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
B-cell stimulation cocktail (e.g., F(ab')2 anti-human IgM, recombinant human CD40L)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorescently conjugated antibodies (see Table 1 for examples)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
Flow cytometer
Table 1: Example Antibody Panel for B-cell Activation Analysis
| Marker | Fluorochrome | Purpose |
| CD19 | PerCP-Cy5.5 | B-cell lineage marker |
| CD20 | APC | B-cell lineage marker |
| CD69 | FITC | Early activation marker |
| CD86 | PE | Co-stimulatory molecule, activation marker |
| HLA-DR | PE-Cy7 | MHC class II, activation marker |
| Viability Dye | e.g., APC-Cy7 | Exclusion of dead cells |
Experimental Procedure
-
Preparation of AVL-292: Prepare a stock solution of AVL-292 in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Cell Culture and Treatment:
-
Isolate B-cells from human PBMCs using a B-cell isolation kit or by sorting for CD19+ cells.
-
Resuspend the isolated B-cells in complete RPMI 1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a 96-well U-bottom plate.
-
Add the desired concentrations of AVL-292 or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the cells with AVL-292 for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
B-cell Stimulation:
-
Following the pre-incubation, add the B-cell stimulation cocktail (e.g., anti-IgM and CD40L) to the appropriate wells. Include unstimulated controls.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.
-
-
Antibody Staining for Flow Cytometry:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer and add the Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Add the cocktail of fluorescently conjugated antibodies (as suggested in Table 1) to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Data Analysis
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on the lymphocyte population based on forward scatter (FSC) and side scatter (SSC).
-
Exclude dead cells by gating on the viability dye-negative population.
-
Identify the B-cell population by gating on CD19+ (and/or CD20+) cells.
-
Within the B-cell gate, analyze the expression of activation markers (CD69, CD86, HLA-DR) by generating histograms or dot plots.
-
-
Quantification:
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker in the different treatment conditions.
-
Compare the expression of activation markers in AVL-292 treated cells to the vehicle-treated, stimulated control.
-
Expected Results and Data Presentation
Treatment of B-cells with AVL-292 is expected to result in a dose-dependent inhibition of B-cell activation, as evidenced by a reduction in the expression of activation markers CD69, CD86, and HLA-DR upon stimulation. The quantitative data can be summarized in a table for clear comparison.
Table 2: Example Data Summary of AVL-292 Effect on B-cell Activation Marker Expression
| Treatment Condition | AVL-292 Conc. (nM) | % CD69+ of CD19+ cells | MFI of CD69 | % CD86+ of CD19+ cells | MFI of CD86 |
| Unstimulated | 0 | 5.2 ± 1.1 | 150 ± 25 | 8.1 ± 1.5 | 200 ± 30 |
| Stimulated (Vehicle) | 0 | 75.6 ± 5.3 | 2500 ± 300 | 68.4 ± 4.9 | 1800 ± 250 |
| Stimulated + AVL-292 | 1 | 58.3 ± 4.1 | 1800 ± 210 | 52.1 ± 3.8 | 1300 ± 180 |
| Stimulated + AVL-292 | 10 | 25.1 ± 2.9 | 800 ± 110 | 22.7 ± 2.5 | 650 ± 90 |
| Stimulated + AVL-292 | 100 | 10.4 ± 1.8 | 300 ± 45 | 12.5 ± 1.9 | 350 ± 50 |
Data are presented as mean ± standard deviation from a representative experiment.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of AVL-292 on B-cell activation using flow cytometry. The described methodology allows for the precise quantification of changes in B-cell activation status and is a valuable tool for the preclinical evaluation of BTK inhibitors and other immunomodulatory compounds. The use of multiparameter flow cytometry provides a detailed and robust analysis at the single-cell level, offering critical insights into the mechanism of action of novel therapeutics targeting B-cell signaling pathways.
References
- 1. ascopubs.org [ascopubs.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1b, escalating dose study of AVL-292, a Bruton's Tyrosine Kinase (Btk) inhibitor, as monotherapy in subjects with relapsed and/or refractory B cell Non-Hodgkin Lymphoma, Chronic Lymphocytic Leukemia, and Waldenstrom's Macroglobulinemia | Dana-Farber Cancer Institute [dana-farber.org]
Application Notes and Protocols for Aic-292 (AVL-292) in Murine Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aic-292 (also known as AVL-292, CC-292, and Spebrutinib) in preclinical murine models of lymphoma. This document includes a summary of its mechanism of action, efficacy data, and detailed protocols for in vivo studies to guide researchers in designing and executing their experiments.
Introduction
This compound is a potent and highly selective, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1] By covalently binding to the cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its kinase activity. This targeted inhibition disrupts the downstream signaling cascade that promotes the growth and survival of lymphoma cells, making this compound a promising therapeutic agent for various B-cell malignancies, including mantle cell lymphoma (MCL) and other non-Hodgkin lymphomas.
Mechanism of Action: BTK Signaling Pathway Inhibition
This compound targets a key node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This leads to the activation of several signaling pathways, including the NF-κB and ERK pathways, which are crucial for B-cell proliferation, survival, and migration.[1][2] this compound's irreversible inhibition of BTK effectively halts this cascade.
Efficacy of this compound in a Murine Mantle Cell Lymphoma Xenograft Model
Preclinical studies have demonstrated the in vivo anti-tumor activity of this compound in a murine xenograft model of mantle cell lymphoma (MCL).
| Parameter | Description |
| Drug | This compound (CC-292) |
| Cancer Model | Mantle Cell Lymphoma (MCL) |
| Cell Line | UPN-1 |
| Mouse Model | Subcutaneous Xenograft |
| Dosage | 30 mg/kg |
| Administration Route | Oral Gavage |
| Dosing Schedule | Daily for 18 days |
| Efficacy | 52% reduction in tumor outgrowth |
Experimental Protocols
In Vivo Efficacy Study in a Mantle Cell Lymphoma Xenograft Model
This protocol is based on the methodology reported for evaluating this compound in an MCL xenograft model.
1. Cell Culture
-
Culture the human mantle cell lymphoma cell line UPN-1 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase for tumor implantation.
2. Animal Model
-
Use immunodeficient mice (e.g., NOD/SCID or similar strains) for tumor xenografts.
-
Acclimate the animals for at least one week before the start of the experiment.
-
Provide sterile food and water ad libitum.
3. Tumor Implantation
-
Resuspend the harvested UPN-1 cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth.
4. This compound Formulation and Administration
-
Formulation: Prepare a suspension of this compound for oral gavage. A common vehicle for oral administration in mice consists of a mixture of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Administration: Once the tumors are palpable, randomly assign the mice to treatment and control groups. Administer this compound at a dose of 30 mg/kg body weight daily via oral gavage. The control group should receive the vehicle only.
5. Monitoring and Efficacy Assessment
-
Measure the tumor dimensions with calipers regularly (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the treatment period (e.g., 18 days), euthanize the mice and excise the tumors for further analysis.
-
The primary efficacy endpoint is the reduction in tumor growth in the treated group compared to the control group.
Conclusion
This compound has demonstrated significant anti-tumor activity in a preclinical murine model of mantle cell lymphoma at a well-tolerated oral dose. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this BTK inhibitor in various lymphoma subtypes. Further studies are warranted to explore the efficacy of this compound in other murine lymphoma models and in combination with other anti-cancer agents.
References
- 1. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status | Haematologica [haematologica.org]
Establishing a Dose-Response Curve for Spebrutinib In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spebrutinib (CC-292) is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK an attractive therapeutic target.[4][5] This document provides detailed protocols for establishing an in vitro dose-response curve for Spebrutinib, enabling researchers to determine its potency (e.g., IC50 or EC50) in both biochemical and cell-based assays.
Introduction
Spebrutinib irreversibly binds to the cysteine residue (Cys481) in the active site of BTK, thereby blocking its kinase activity.[6] This inhibition disrupts downstream signaling cascades, including the activation of phospholipase C gamma 2 (PLCγ2), nuclear factor-kappa B (NF-κB), and Akt, which are crucial for B-cell proliferation, differentiation, and survival.[7][] Determining the dose-dependent efficacy of Spebrutinib is a fundamental step in preclinical drug evaluation. These protocols outline two key experimental approaches: a biochemical kinase assay to measure direct inhibition of BTK enzymatic activity and a cell-based proliferation assay to assess the compound's effect on B-cell viability.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BTK in the BCR signaling cascade and the point of inhibition by Spebrutinib.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. ashpublications.org [ashpublications.org]
Application Notes and Protocols for BTK Occupancy Assay Using AVL-292
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVL-292, also known as acalabrutinib, is a potent and highly selective second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It functions by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[3][4][5] This targeted mechanism has shown significant therapeutic efficacy in various B-cell malignancies.[6][7] Assessing the degree of BTK engagement by AVL-292 within cells is crucial for understanding its pharmacodynamics and for guiding dose selection in clinical trials.[8][9] This document provides a detailed protocol for a BTK occupancy assay using a covalent probe-based enzyme-linked immunosorbent assay (ELISA), along with relevant signaling pathway and workflow diagrams.
The B-cell receptor (BCR) signaling pathway, in which BTK is a key component, is critical for B-cell proliferation and survival.[3][7] Dysregulation of this pathway is a hallmark of many B-cell cancers. AVL-292's inhibition of BTK effectively dampens this signaling cascade.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of AVL-292 on BTK.
Quantitative Data Summary
The following tables summarize key quantitative parameters for AVL-292 from various in vitro and in vivo studies.
Table 1: In Vitro Potency of AVL-292
| Parameter | Cell Line | Value | Reference |
| IC50 (Biochemical) | - | < 0.5 nM | [1][3] |
| EC50 (BCR Signaling) | Ramos | 1 - 10 nM | [3][7] |
| EC50 (B-Cell Proliferation) | - | 3 nM | [1] |
| EC50 (BTK Occupancy) | Ramos | 5.9 nM | [3] |
Table 2: Clinical BTK Occupancy of AVL-292
| Dose | Time Point | BTK Occupancy | Reference |
| 1.0 mg/kg | Peak | >80% | [7] |
| ≥ 2.0 mg/kg | 2-4 hours | Complete ( >98%) | [3][7] |
| 100 mg twice daily | Trough | Median 95.3% | [4] |
| 200 mg once daily | Trough | Median 87.6% | [4] |
| - | 48 hours post-dose | Median free BTK increased to 25.6% | [4] |
Experimental Protocol: BTK Occupancy Assay by Covalent Probe ELISA
This protocol details the measurement of BTK occupancy in peripheral blood mononuclear cells (PBMCs) or B-cell lines treated with AVL-292. The principle relies on a biotinylated covalent probe that binds to the same Cys481 residue as AVL-292. Therefore, the probe can only bind to BTK that is not already occupied by the drug. The amount of probe-bound BTK is then quantified using a standard ELISA format.
Caption: Workflow for the BTK occupancy assay using a covalent probe ELISA.
Materials and Reagents
-
Cells: Human PBMCs isolated from whole blood or a B-cell line (e.g., Ramos).
-
AVL-292 (Acalabrutinib): Stock solution in DMSO.
-
Biotinylated Covalent BTK Probe: A biotin-tagged analog that irreversibly binds to Cys481 of BTK.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Streptavidin-Coated 96-Well Plates: High-binding capacity.
-
Primary Antibody: Anti-BTK antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody against the primary antibody host species.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% BSA or non-fat dry milk in PBST.
-
TMB Substrate: 3,3',5,5'-Tetramethylbenzidine.
-
Stop Solution: 2N H₂SO₄.
-
Plate Reader: Capable of measuring absorbance at 450 nm.
Methodology
1. Cell Treatment and Lysate Preparation
a. Cell Culture and Treatment: i. Culture Ramos cells in appropriate media. ii. Treat cells with increasing concentrations of AVL-292 (e.g., 0.3 nM to 3 µM) for 1 hour at 37°C.[3] Include a vehicle-only (DMSO) control, which will represent 0% occupancy. iii. For a 100% occupancy control, a high concentration of unlabeled AVL-292 (e.g., 10 µM) can be used.
b. Cell Lysis: i. After treatment, harvest the cells by centrifugation. ii. Wash the cell pellet once with cold PBS. iii. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing. iv. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. v. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA). Normalize all samples to the same protein concentration.
2. Covalent Probe Labeling of Free BTK
a. Dilute the cell lysates to a consistent protein concentration in lysis buffer. b. Add the biotinylated covalent BTK probe to each lysate sample to a final concentration optimized for detection (e.g., 5 µM).[10] c. Incubate for 1 hour at room temperature to allow the probe to bind to any unoccupied BTK.
3. ELISA Procedure
a. Coating and Blocking: i. Add 100 µL of the probe-incubated lysates to each well of a streptavidin-coated 96-well plate. ii. Incubate for 2 hours at room temperature to allow the biotinylated probe-BTK complex to bind to the streptavidin. iii. Wash the wells three times with 200 µL of Wash Buffer. iv. Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
b. Antibody Incubation: i. Wash the wells three times with Wash Buffer. ii. Add 100 µL of the primary anti-BTK antibody diluted in Blocking Buffer to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C. iii. Wash the wells three times with Wash Buffer. iv. Add 100 µL of the HRP-conjugated secondary antibody diluted in Blocking Buffer to each well. Incubate for 1 hour at room temperature.
c. Detection: i. Wash the wells five times with Wash Buffer. ii. Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes). iii. Stop the reaction by adding 50 µL of Stop Solution to each well. iv. Read the absorbance at 450 nm on a microplate reader.
4. Data Analysis
a. Subtract the average absorbance of the blank wells from all other readings. b. The signal from the vehicle-treated sample represents the total amount of free BTK (0% occupancy). c. The signal from the high-concentration AVL-292 treated sample can be used as a background control (100% occupancy). d. Calculate the percentage of BTK occupancy for each AVL-292 concentration using the following formula:
e. Plot the % BTK Occupancy against the log of the AVL-292 concentration to determine the EC50 value.
Conclusion
This application note provides a comprehensive protocol for determining the cellular occupancy of BTK by AVL-292. The covalent probe-based ELISA is a robust and quantitative method for assessing target engagement, a critical parameter in the development of covalent inhibitors. The provided data and diagrams offer valuable context for researchers working with AVL-292 and other BTK inhibitors. Accurate measurement of BTK occupancy is essential for correlating drug exposure with pharmacodynamic effects and ultimately, clinical outcomes.[11][12] The reactivation of BTK activity through de novo protein synthesis is an important consideration in dosing schedules, making time-course occupancy studies particularly informative.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical and biological implications of target occupancy in CLL treated with the BTK inhibitor acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Immunohistochemistry Staining for BTK in AVL-292 Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its involvement in various B-cell malignancies has made it a key therapeutic target. AVL-292, also known as spebrutinib, is a potent and selective covalent inhibitor of BTK.[3][4] It forms an irreversible bond with a cysteine residue in the active site of BTK, thereby blocking its downstream signaling.[5] Immunohistochemistry (IHC) is a valuable technique to visualize BTK protein expression within the cellular context of tissues. This document provides detailed protocols for BTK IHC staining in tissues treated with AVL-292, methods for data interpretation, and visualizations of the relevant biological pathways and experimental workflows.
While AVL-292 is known to inhibit the function of the BTK protein through high-occupancy binding, its direct effect on the overall BTK protein expression levels in tissues as detected by IHC is not extensively documented in publicly available literature. The following data presentation is based on the expected outcome of BTK inhibition.
Data Presentation
The following table summarizes the anticipated semi-quantitative results of BTK immunohistochemical staining in tissues treated with AVL-292 compared to untreated control tissues. The scoring is based on a hypothetical H-Score, which combines the percentage of positive cells and the staining intensity.
Table 1: Illustrative Example of Expected BTK Immunohistochemistry Staining Results
| Treatment Group | Sample Type | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Intensity x Percentage) | Interpretation |
| Untreated Control | Malignant B-cell Lymphoma | 3 (Strong) | 80 | 240 | High BTK expression |
| AVL-292 Treated | Malignant B-cell Lymphoma | 3 (Strong) | 80 | 240 | High BTK expression (protein present, but inhibited) |
| Untreated Control | Normal Tonsil Tissue | 1 (Weak) | 20 | 20 | Low basal BTK expression |
| AVL-292 Treated | Normal Tonsil Tissue | 1 (Weak) | 20 | 20 | Low basal BTK expression |
Note: AVL-292 is a functional inhibitor of BTK and is not expected to cause degradation of the BTK protein. Therefore, a significant change in BTK protein expression levels as detected by IHC is not anticipated. The key therapeutic effect of AVL-292 is the inhibition of BTK's kinase activity, which can be assessed by other means such as BTK occupancy assays.
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry for BTK on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol: BTK Immunohistochemical Staining for FFPE Tissues
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
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Hydrogen Peroxide (3%)
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Blocking Buffer (e.g., 10% normal goat serum in PBS)
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Primary Antibody: Rabbit anti-BTK monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
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DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
II. Staining Procedure
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene: 2 changes for 5 minutes each.[6]
-
Incubate in 100% Ethanol: 2 changes for 3 minutes each.[6]
-
Incubate in 95% Ethanol: 1 change for 3 minutes.[6]
-
Incubate in 80% Ethanol: 1 change for 3 minutes.[6]
-
Incubate in 70% Ethanol: 1 change for 3 minutes.[6]
-
Rinse gently with running tap water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer in a Coplin jar.
-
Heat the solution to 95-100°C and maintain for 10-20 minutes.[6]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-BTK antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse slides with running tap water.
-
"Blue" the slides in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 80%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
III. Staining Interpretation and Scoring
-
Positive Control: Use a tissue known to express BTK (e.g., tonsil or a known positive tumor sample) to validate the staining procedure.
-
Negative Control: Omit the primary antibody to check for non-specific staining from the secondary antibody.
-
Scoring:
-
Staining Intensity: Score the intensity of the brown DAB stain as 0 (negative), 1 (weak), 2 (moderate), or 3 (strong).
-
Percentage of Positive Cells: Determine the percentage of tumor cells showing positive BTK staining.
-
H-Score: Calculate the H-Score by multiplying the staining intensity score by the percentage of positive cells (H-Score = Intensity Score x % Positive Cells). The H-Score ranges from 0 to 300.
-
Mandatory Visualization
BTK Signaling Pathway and AVL-292 Inhibition
Caption: BTK signaling pathway and the inhibitory action of AVL-292.
Experimental Workflow for BTK Immunohistochemistry
Caption: Experimental workflow for BTK immunohistochemistry staining.
References
- 1. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting AVL-292 solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, AVL-292 (also known as Spebrutinib or CC-292).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of AVL-292 in PBS?
A1: AVL-292 is a hydrophobic molecule and has limited solubility in aqueous solutions like Phosphate-Buffered Saline (PBS). The reported solubility in a 1:30 mixture of DMSO:PBS (pH 7.2) is 0.03 mg/mL.[1] It is practically insoluble in water alone.
Q2: Why is my AVL-292 precipitating when I dilute it in PBS?
A2: Precipitation of hydrophobic compounds like AVL-292 upon dilution from a high-concentration stock in an organic solvent (like DMSO) into an aqueous buffer (like PBS) is a common issue. This occurs because the compound is poorly solvated by water, leading it to fall out of solution. The final concentration of the organic solvent may not be sufficient to maintain the solubility of the drug.
Q3: What is the general mechanism of action for AVL-292?
A3: AVL-292 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[2][3][4] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[5] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, AVL-292 blocks its kinase activity.[5]
Q4: In which solvents is AVL-292 more soluble?
A4: AVL-292 exhibits higher solubility in organic solvents. The table below summarizes its solubility in various common laboratory solvents.
AVL-292 Solubility Data
| Solvent | Solubility |
| DMSO | ≥45 mg/mL[6] |
| DMF | 20 mg/mL[1] |
| Ethanol | 0.5 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 mg/mL[1] |
| Water | Insoluble[7] |
Troubleshooting AVL-292 Solubility in PBS
If you are experiencing precipitation or incomplete dissolution of AVL-292 in PBS, please follow the troubleshooting guide below.
Recommended Protocol for Preparing AVL-292 in PBS
This protocol is designed to minimize precipitation when preparing working solutions of AVL-292 in PBS from a DMSO stock.
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Dissolve AVL-292 powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the DMSO is of high quality and not hydrated, as water content can reduce solubility.[7]
-
Gently vortex or sonicate if necessary to ensure the compound is fully dissolved.
-
-
Perform an Intermediate Dilution (Serial Dilutions):
-
Instead of directly diluting the concentrated DMSO stock into PBS, perform one or more intermediate dilution steps.
-
For example, first dilute the 10 mg/mL stock in DMSO to a lower concentration (e.g., 1 mg/mL).
-
Then, dilute this intermediate stock into your final PBS solution. This gradual reduction in DMSO concentration can help keep the compound in solution.
-
-
Final Dilution into PBS:
-
Add the AVL-292 intermediate stock solution dropwise to the vortexing PBS. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, to minimize any potential off-target effects on your cells or experiment.
-
-
Visual Inspection and Filtration:
-
After preparation, visually inspect the solution for any signs of precipitation.
-
If slight precipitation is observed, you may consider sterile filtering the final solution through a 0.22 µm filter to remove any undissolved particles before use in cell-based assays.
-
Troubleshooting Workflow
If you continue to experience solubility issues, use the following decision tree to identify and resolve the problem.
B-Cell Receptor (BCR) Signaling Pathway and AVL-292 Inhibition
To provide further context for your experiments, the following diagram illustrates the simplified B-cell receptor signaling pathway and the point of inhibition by AVL-292.
References
Optimizing Spebrutinib Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Spebrutinib concentration in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is Spebrutinib and its mechanism of action?
Spebrutinib (also known as CC-292 or AVL-292) is an orally bioavailable, small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, survival, and differentiation.[3][4] Spebrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[2][3] This targeted inhibition disrupts downstream signaling pathways, making Spebrutinib a subject of investigation for B-cell malignancies and autoimmune diseases.[3][5]
Q2: What is a suitable solvent for dissolving Spebrutinib?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Spebrutinib.[6][7][8] It is soluble in DMSO at concentrations of 79 mg/mL (186.57 mM) and ≥ 45 mg/mL (106.27 mM).[6][7] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] When preparing aqueous solutions from a DMSO stock, it is crucial to first dissolve Spebrutinib in DMSO and then dilute it with the aqueous buffer to avoid precipitation.[10]
Q3: What is a typical concentration range for Spebrutinib in cell viability assays?
The optimal concentration of Spebrutinib will vary depending on the cell type and the specific assay being used. However, based on available data, a starting point for concentration ranges can be determined. Spebrutinib has a very low IC50 value for BTK inhibition, in the nanomolar range (IC50 < 0.5 nM).[3][8] For cellular assays, the EC50 for inhibiting B-cell proliferation is approximately 3 nM.[6][8]
For initial cell viability experiments, a broad concentration range is recommended, followed by a narrower range based on the initial results. A suggested starting range could be from 0.1 nM to 10 µM. One study on Jurkat and K562 cells used concentrations from 0.1 to 40 µM.[7]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with Spebrutinib.
| Issue | Possible Cause | Recommendation |
| Low or no inhibition of cell viability | 1. Sub-optimal concentration range: The concentrations of Spebrutinib used may be too low to elicit a response. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value for your specific cell line. |
| 2. Cell line insensitivity: The cell line may not be dependent on the BTK signaling pathway for survival. | - Use a positive control cell line known to be sensitive to BTK inhibitors (e.g., Ramos cells, a human Burkitt's lymphoma cell line).[9] | |
| 3. Incorrect assay incubation time: The incubation time may be too short for Spebrutinib to induce cell death. | - Optimize the incubation time. Typical incubation times for cell viability assays range from 24 to 72 hours.[7][8] | |
| High background signal or inconsistent results | 1. Spebrutinib precipitation: High concentrations of Spebrutinib might precipitate in the culture medium. | - Visually inspect the wells for any precipitate. - Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility.[10] |
| 2. Interference with assay reagents: Spebrutinib may directly interfere with the chemistry of the viability assay (e.g., reduction of MTT by the compound itself). | - Run a control experiment without cells, containing only media, Spebrutinib at the highest concentration, and the assay reagent to check for direct chemical reactions. | |
| Unexpected cytotoxicity at low concentrations | 1. Off-target effects: At higher concentrations, kinase inhibitors can inhibit other kinases, leading to non-specific toxicity.[4][11] | - Lower the concentration range to be more specific to BTK inhibition. - Compare the cytotoxic profile with other BTK inhibitors to assess for class-specific effects versus compound-specific off-target effects. |
| 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final concentration of DMSO in the culture medium is not toxic to the cells. Run a vehicle control with the same concentration of DMSO used in the experimental wells. |
Experimental Protocols
Preparation of Spebrutinib Stock Solution
-
Weighing: Accurately weigh the desired amount of Spebrutinib powder.
-
Dissolving: Dissolve the powder in high-quality, anhydrous DMSO to a high concentration (e.g., 10 mM or 100 mM). Sonication may be recommended to aid dissolution.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6][8]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of Spebrutinib in culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Add the diluted Spebrutinib to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.[14]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8mM HCl in isopropanol) to dissolve the formazan crystals.[14]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3). Use opaque-walled multiwell plates suitable for luminescence measurements.[16]
-
Reagent Preparation: Reconstitute the CellTiter-Glo® substrate with the provided buffer to form the CellTiter-Glo® Reagent.[16]
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Measurement: Record the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[15]
Data Presentation
Table 1: Recommended Spebrutinib Concentration Ranges for Initial Screening
| Assay Type | Cell Type | Starting Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | B-cell lines (e.g., Ramos) | 0.1 nM - 10 µM | 24 - 72 hours |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Other cancer cell lines | 1 nM - 50 µM | 24 - 72 hours |
Table 2: Spebrutinib IC50/EC50 Values from Literature
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BTK enzymatic assay) | <0.5 nM | Cell-free | [3][8] |
| EC50 (B-cell proliferation) | 3 nM | Human B-cells | [6][8] |
| EC50 (BTK occupancy) | 5.9 nM | Ramos cells | [18] |
| EC50 (BTK kinase inhibition) | 8 nM | Ramos cells | [8] |
| IC50 (Cell Viability) | 12.6 µM | K562 cells | [7] |
Visualizations
Caption: Spebrutinib inhibits the BTK signaling pathway.
Caption: Experimental workflow for cell viability assays.
References
- 1. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Spebrutinib | Src | BTK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. ajmc.com [ajmc.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. goldbio.com [goldbio.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. researchgate.net [researchgate.net]
Aic-292 (AVL-292) Technical Support Center: Understanding and Troubleshooting Off-Target Effects in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the off-target effects of Aic-292 (also known as AVL-292 and Spebrutinib) observed in kinase assays. Understanding the selectivity profile of this Bruton's tyrosine kinase (BTK) inhibitor is critical for interpreting experimental results and troubleshooting unexpected cellular phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. It exhibits high affinity for BTK with a reported IC50 value of less than 1 nM.[1]
Q2: Does this compound have known off-target effects on other kinases?
Yes, while this compound is highly selective for BTK, it has been shown to inhibit other kinases, primarily within the TEC and SRC families of non-receptor tyrosine kinases.
Q3: Which specific off-target kinases are most significantly inhibited by this compound?
Kinase profiling studies have identified several off-target kinases that are inhibited by this compound. The most notable are other members of the TEC family, including BMX, Tec, and TXK, as well as some members of the SRC family such as Yes, c-Src, Brk, Lyn, and Fyn.[1][2]
Q4: I am observing an unexpected phenotype in my cell-based assay after this compound treatment. Could this be due to off-target effects?
It is possible that unexpected cellular effects are a result of this compound's activity against kinases other than BTK. The specific phenotype can provide clues as to which off-target kinase might be involved. For example, effects on cell adhesion, migration, or STAT signaling could potentially be linked to the inhibition of SRC family kinases or BMX, respectively.
Troubleshooting Guide
| Observed Issue | Potential Off-Target Cause | Troubleshooting Steps |
| Unexpected changes in cell adhesion or migration. | Inhibition of SRC family kinases (e.g., c-Src, Yes, Fyn, Lyn), which are known to play crucial roles in regulating the cytoskeleton and cell motility. | 1. Validate the phenotype: Confirm the observation with appropriate controls. 2. Consult the kinase selectivity data: Compare your observed phenotype with the known functions of this compound's off-targets (see Table 1). 3. Use a more selective BTK inhibitor: As a control experiment, use a BTK inhibitor with a different selectivity profile to see if the phenotype persists. 4. Rescue experiment: If possible, overexpress a constitutively active form of the suspected off-target kinase to see if it reverses the effect of this compound. |
| Alterations in STAT signaling pathways. | Inhibition of BMX (Bone Marrow X-linked kinase) , a TEC family kinase that has been shown to activate STAT1, STAT3, and STAT5.[3] | 1. Measure STAT phosphorylation: Perform western blotting or flow cytometry to directly assess the phosphorylation status of STAT proteins in your experimental system after this compound treatment. 2. Compare with a known BMX inhibitor: If available, use a specific BMX inhibitor to see if it recapitulates the observed phenotype. |
| Unanticipated effects on T-cell activation or function. | Inhibition of Tec and TXK , which are expressed in T-cells and are involved in T-cell receptor (TCR) signaling. | 1. Assess T-cell specific signaling events: Measure downstream TCR signaling readouts, such as PLCγ1 phosphorylation or calcium flux, in the presence of this compound. 2. Use an alternative BTK inhibitor with lower activity against Tec and TXK: This can help to differentiate between on-target BTK effects (if any in your T-cell model) and off-target effects. |
Quantitative Data on this compound Off-Target Effects
The following table summarizes the known inhibitory activity of this compound against its primary target BTK and key off-target kinases.
Table 1: this compound (AVL-292) Kinase Inhibition Profile
| Kinase Target | Kinase Family | IC50 (nM) | Reference |
| BTK | TEC | <1 | [1] |
| BMX | TEC | 0.7 | [2] |
| Tec | TEC | 6.2 | [2] |
| TXK | TEC | 8.9 | [2] |
| ITK | TEC | 36 | [2] |
| Yes | SRC | 723 | [1] |
| c-Src | SRC | 1729 | [1] |
| Brk | SRC | 2430 | [1] |
| Lyn | SRC | 4400 | [1] |
| Fyn | SRC | 7150 | [1] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
A common method for assessing kinase inhibitor selectivity is the in vitro radiometric kinase assay . Below is a generalized protocol for such an assay.
Protocol: In Vitro Radiometric Kinase Assay for Inhibitor Profiling
Objective: To determine the inhibitory activity of a compound against a panel of kinases by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (or other test compounds) at various concentrations
-
[γ-³²P]ATP
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reactions: In a 96-well plate, combine the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Add Inhibitor: Add this compound at a range of concentrations to the appropriate wells. Include a DMSO control (vehicle).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Stop Reaction and Spot: Stop the reaction (e.g., by adding EDTA or phosphoric acid). Spot a small volume of each reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed paper in a scintillation counter to measure the amount of radioactivity, which corresponds to the level of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Potential Off-Target Signaling Pathways
The following diagrams illustrate simplified signaling pathways that may be affected by the off-target inhibition of this compound.
Caption: this compound primarily inhibits BTK in the BCR signaling pathway.
Caption: Potential off-target inhibition of TEC family kinases by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Preventing AVL-292 precipitation in cell culture media
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the precipitation of AVL-292 (Spebrutinib) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is AVL-292 and why is it used in cell culture experiments?
A1: AVL-292, also known as Spebrutinib or CC-292, is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[3][4] In research, AVL-292 is used to study the role of BTK in various cellular processes, particularly in the context of B-cell malignancies and autoimmune diseases.[3][5] Its covalent mechanism of action allows for direct assessment of BTK target engagement in cells.[3]
Q2: Why does AVL-292 precipitate when I add it to my cell culture medium?
A2: The precipitation of AVL-292 is primarily due to its low solubility in aqueous solutions. While AVL-292 is highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility drops dramatically when diluted into aqueous-based cell culture media or phosphate-buffered saline (PBS).[6][7] This is a common issue with hydrophobic compounds.[8] When a concentrated DMSO stock of AVL-292 is added to the medium, the compound can rapidly come out of solution, forming a visible precipitate.[9][10]
Q3: What are the recommended solvents and stock solution concentrations for AVL-292?
A3: The recommended solvent for preparing AVL-292 stock solutions is high-purity, anhydrous DMSO.[7] It is crucial to use fresh, moisture-free DMSO, as absorbed water can reduce the compound's solubility.[7] A high-concentration stock solution (e.g., 10-20 mM) is recommended to minimize the volume of DMSO added to your cell culture.
Q4: How can I prepare my working solution of AVL-292 to minimize precipitation?
A4: The key is to dilute the high-concentration DMSO stock solution directly into the final volume of pre-warmed cell culture medium while mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this will likely cause immediate precipitation.[6] The rapid dispersion into the full volume containing serum proteins, which can help with solubility, is critical.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in the cell culture medium should generally not exceed 0.1%.[8] Higher concentrations can be toxic to cells and may affect experimental outcomes. Always include a vehicle control in your experiments with the same final concentration of DMSO as your treated samples.[8]
Q6: My AVL-292 still precipitates. What else can I try?
A6: If you are still observing precipitation after following the recommended protocol, consider these troubleshooting steps:
-
Increase Mixing: When adding the DMSO stock to your media, vortex or pipette vigorously to ensure rapid and thorough mixing. This helps prevent localized high concentrations of the compound that can trigger precipitation.[10]
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the AVL-292 stock solution. Temperature can affect the solubility of media components and the compound itself.
-
Check Serum Content: If using a low-serum or serum-free medium, precipitation is more likely. Serum proteins like albumin can help stabilize hydrophobic compounds. If your experimental design allows, consider if the serum concentration can be optimized.
-
Prepare Freshly: Do not store diluted, aqueous solutions of AVL-292. Prepare the working solution in media immediately before adding it to your cells.[11]
Data Summary
Table 1: Solubility of AVL-292 (Spebrutinib)
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ≥ 45 mg/mL (approx. 106 mM) | [2] |
| DMSO | 85 mg/mL (approx. 200 mM) | [7] |
| DMSO | 20 mg/mL (approx. 47 mM) | [6] |
| DMSO:PBS (pH 7.2) (1:30) | 0.03 mg/mL (approx. 0.07 mM) | [6] |
| Water | Insoluble | [7] |
| Ethanol | Insoluble / 0.5 mg/mL |[6][7] |
Table 2: Recommended Concentrations for Cell-Based Assays
| Parameter | Recommendation | Reference |
|---|---|---|
| Stock Solution Solvent | Anhydrous DMSO | [7] |
| Stock Solution Concentration | 10 - 20 mM | N/A |
| Typical Working Concentrations | 0.01 - 1000 nM | [1][7] |
| Maximum Final DMSO % | < 0.1% |[8] |
Experimental Protocols & Workflows
Protocol 1: Preparation of AVL-292 Stock and Working Solutions
-
Prepare High-Concentration Stock Solution:
-
Weigh out the required amount of AVL-292 powder (MW: 423.4 g/mol ) in a sterile microcentrifuge tube.[4]
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). For example, to make a 10 mM stock, dissolve 4.23 mg of AVL-292 in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[12]
-
-
Prepare Final Working Solution (Example for 10 mL final volume):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
To achieve a final concentration of 1 µM AVL-292, you will need to perform a 1:10,000 dilution from a 10 mM stock.
-
Add 1 µL of the 10 mM AVL-292 stock solution directly to 10 mL of the pre-warmed medium.
-
Crucial Step: Immediately after adding the stock, cap the tube and vortex or invert it several times to ensure rapid and complete mixing. This minimizes the risk of precipitation.
-
Use this freshly prepared working solution to treat your cells immediately.
-
Visual Guides
Caption: Signaling pathway showing AVL-292 covalently inhibiting BTK.
Caption: Recommended workflow for preparing AVL-292 working solutions.
Caption: Troubleshooting logic for AVL-292 precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Spebrutinib (AVL-292, CC-292) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Spebrutinib | Src | BTK | TargetMol [targetmol.com]
Interpreting unexpected results in AVL-292 experiments
Welcome to the technical support center for AVL-292 (also known as spebrutinib or CC-292). This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo experiments with this selective covalent Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or No Inhibition of BTK Activity
Question: I've treated my B-cell lymphoma cell line with AVL-292, but my Western blot is not showing a decrease in phosphorylated BTK (pBTK) as expected. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Handling:
-
Question: Is the AVL-292 compound viable?
-
Troubleshooting:
-
Ensure the compound has been stored correctly, protected from light and moisture.
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.[1] Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Confirm the final concentration in your assay is appropriate. The reported IC50 for AVL-292 is <0.5 nM in biochemical assays and the EC50 in cellular assays is around 8 nM.[1][2][3]
-
-
-
Experimental Protocol:
-
Question: Is the treatment time sufficient for covalent bond formation?
-
Troubleshooting: As a covalent inhibitor, AVL-292 requires time to form a bond with the Cys481 residue of BTK.[2] Ensure your incubation time is adequate (e.g., at least 1 hour) before cell lysis and analysis.[4]
-
Question: Is the cell density optimal?
-
Troubleshooting: High cell density can sometimes lead to a higher concentration of the target protein, potentially requiring a higher concentration of the inhibitor. Ensure consistent cell seeding densities across experiments.
-
-
Cell Line Specifics:
-
Question: Does my cell line express sufficient levels of BTK?
-
Troubleshooting: Confirm BTK expression in your cell line via Western blot or qPCR.
-
Question: Could there be mutations in BTK?
-
Troubleshooting: While AVL-292 is a covalent inhibitor, certain mutations in BTK can confer resistance to BTK inhibitors.[5][6] If you are working with a cell line that has been previously exposed to BTK inhibitors, consider sequencing the BTK gene.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of pBTK inhibition.
Issue 2: Higher than Expected Cell Viability After Treatment
Question: My cell proliferation assay (e.g., MTT, CellTiter-Glo®) shows that AVL-292 is less potent than expected in reducing the viability of my cancer cell line. Why might this be?
Possible Causes and Troubleshooting Steps:
-
Assay Duration:
-
Question: Is the assay endpoint appropriate to observe the effects of BTK inhibition?
-
Troubleshooting: BTK inhibition primarily affects B-cell proliferation and survival signals.[3] The cytostatic or cytotoxic effects may take time to manifest. Consider extending the assay duration (e.g., 72 hours or longer).[1]
-
-
Cellular Context:
-
Question: Is the growth of my cell line highly dependent on BTK signaling?
-
Troubleshooting: Some B-cell malignancies may have alternative survival pathways that are not dependent on BTK. You can investigate the activation of parallel signaling pathways (e.g., PI3K/AKT, MAPK) via Western blot.
-
-
Assay Interference:
-
Question: Could AVL-292 be interfering with the assay chemistry?
-
Troubleshooting: Run a cell-free control with AVL-292 and your assay reagent to check for any direct chemical interactions that could lead to a false signal.
-
Data Summary: AVL-292 Potency
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Biochemical) | <0.5 nM | Purified BTK enzyme | [1][2] |
| EC50 (Cellular) | 8 nM | Ramos cells (Burkitt's lymphoma) | [1] |
| EC50 (Proliferation) | 3 nM | B-cells | [1] |
Issue 3: Unexpected Toxicity in Non-Target Cells or at Low Concentrations
Question: I'm observing significant cytotoxicity in my control cell line (non-B-cell) or at very low concentrations of AVL-292 in my target cells. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects:
-
Question: Could AVL-292 be hitting other kinases?
-
Troubleshooting: While AVL-292 is highly selective for BTK, at higher concentrations, off-target effects on other kinases are possible.[1][7] First-generation BTK inhibitors like ibrutinib have known off-target effects on kinases such as TEC, EGFR, and CSK.[8][9] Although AVL-292 is more selective, it's crucial to use the lowest effective concentration. Perform a dose-response curve to identify a therapeutic window with minimal toxicity.
-
-
Solvent Toxicity:
-
Question: Is the concentration of the solvent (e.g., DMSO) too high?
-
Troubleshooting: Ensure the final concentration of your solvent is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control to assess solvent toxicity.
-
-
Compound Purity:
-
Question: Could there be impurities in my batch of AVL-292?
-
Troubleshooting: If possible, verify the purity of your compound using analytical methods like HPLC-MS. If you suspect a purity issue, obtain a new batch of the compound from a reputable supplier.
-
Signaling Pathway: BTK and Potential Off-Targets
Caption: AVL-292's primary target (BTK) and potential off-targets.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phospho-BTK (pBTK) Inhibition
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cells (e.g., Ramos) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.
-
Treat cells with a dose range of AVL-292 (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody (e.g., 10 µg/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total BTK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 2: Cell Proliferation Assay (Thymidine Incorporation)
-
Cell Seeding:
-
Prepare a suspension of purified naïve human B-cells at 0.4–0.5 × 10^6 cells/mL in RPMI medium.[1]
-
-
Treatment and Stimulation:
-
In a 96-well plate, mix the cells with anti-human IgM (final concentration of 5 µg/mL) and AVL-292 at various concentrations (e.g., 0.01 nM to 1000 nM) or a vehicle control.[1]
-
-
Incubation:
-
Incubate the plate for 56 hours in a humidified incubator at 37°C and 5% CO2.[1]
-
-
Thymidine Labeling:
-
Add ³H-Thymidine to each well (final concentration of 1 µCi/well) and incubate overnight.[1]
-
-
Harvesting and Measurement:
-
Harvest the cells and measure the incorporation of ³H-Thymidine using a scintillation counter.
-
Perform experiments in triplicate to ensure data reliability.[1]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AVL-292 (Spebrutinib) - CD Biosynsis [biosynsis.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice [frontiersin.org]
- 9. Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AVL-292 (Spebrutinib)
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, storage, and handling of AVL-292 (Spebrutinib) in DMSO. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AVL-292 in DMSO?
A1: For long-term stability, stock solutions of AVL-292 in DMSO should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] Use anhydrous DMSO to prepare stock solutions, as moisture can accelerate compound degradation.[2]
Q2: How long is the AVL-292 DMSO stock solution stable at -20°C?
Q3: My AVL-292 precipitated when I diluted my DMSO stock in an aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous solutions is a common issue for hydrophobic compounds dissolved in DMSO.[5] To prevent this, you can try further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium. It is also recommended to add the DMSO stock solution to the aqueous buffer slowly while mixing.[1] The final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid solvent effects on the cells.[6]
Q4: Can I repeatedly freeze and thaw my AVL-292 DMSO stock solution?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to compound degradation.[1][2] The best practice is to prepare single-use aliquots of your stock solution.
Q5: What is the mechanism of action of AVL-292?
A5: AVL-292, also known as spebrutinib, is a highly selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[3][4][7] It covalently binds to the cysteine-481 residue in the active site of BTK, thereby blocking its kinase activity.[7] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[8][9]
Data Summary
AVL-292 Storage and Solubility
| Parameter | Recommendation | Source |
| Form | Solid Powder | [3] |
| Storage Temperature | -20°C | [3][4][7] |
| Stated Stability (Solid) | ≥ 4 years | [3] |
| Solvent for Stock | DMSO | [3][4][10] |
| Stock Solution Storage | -20°C or -80°C (aliquoted) | [1] |
| Solubility in DMSO | ≥20 mg/mL | [3] |
| Aqueous Dilution | Prone to precipitation; dilute DMSO stock slowly into aqueous media. | [5] |
| Freeze-Thaw Cycles | Avoid | [1][2] |
Experimental Protocols
Protocol 1: Preparation of AVL-292 Stock Solution
-
Pre-handling: Before opening, centrifuge the vial of AVL-292 powder to ensure all the compound is at the bottom.
-
Solvent Preparation: Use anhydrous DMSO to minimize moisture-related degradation.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-volume polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.
-
Storage: Store the aliquots in a sealed container with desiccant at -20°C or -80°C for long-term storage.
Protocol 2: Dilution of AVL-292 for In Vitro Cell-Based Assays
-
Thawing: Thaw a single aliquot of the AVL-292 DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate serial dilution in DMSO.
-
Working Solution Preparation: Slowly add the DMSO stock solution (or the intermediate dilution) to your pre-warmed cell culture medium or assay buffer while gently vortexing or swirling. Do not add the aqueous medium to the DMSO stock.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically <0.5%).[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation or degradation in the aqueous environment.
Visualizations
Signaling Pathway
Caption: AVL-292 inhibits the BTK signaling pathway.
Troubleshooting Workflow
Caption: Troubleshooting guide for AVL-292 experiments.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. captivatebio.com [captivatebio.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Spebrutinib Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding resistance to Spebrutinib (also known as CC-292 or AVL-292) in cancer cell lines.
Section 1: Frequently Asked Questions (FAQs) - Understanding Resistance
Q1: What is Spebrutinib and how does it work?
Spebrutinib is a second-generation, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It works by forming an irreversible covalent bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[1][3][4][5] This action blocks the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, survival, and activation of B-cells.[6][7] By inhibiting BTK, Spebrutinib aims to halt the growth of B-cell malignancies that depend on this pathway.[7]
Q2: My cancer cell line was initially sensitive to Spebrutinib, but now it's growing again. What are the common signs of acquired resistance?
Common signs of acquired resistance in a cell line experiment include:
-
Increased IC50 Value: A significant increase in the half-maximal inhibitory concentration (IC50) of Spebrutinib compared to the parental, sensitive cell line.
-
Resumed Proliferation: After an initial period of growth inhibition, the cell population begins to proliferate despite the continued presence of the drug.
-
Reactivation of Downstream Signaling: Western blot analysis may show restored phosphorylation of downstream BCR pathway proteins (like PLCγ2, ERK, AKT) that were previously inhibited by Spebrutinib.[8]
Q3: What are the primary molecular mechanisms of resistance to covalent BTK inhibitors like Spebrutinib?
Resistance to covalent BTK inhibitors is a known challenge and is primarily driven by genetic mutations.[1][9] The most common mechanisms are:
-
On-Target BTK C481S Mutation: The most frequently observed mechanism is a mutation at the Cys481 residue, where Spebrutinib forms its covalent bond.[6][10] A substitution of cysteine with serine (C481S) prevents the irreversible binding of the drug, allowing BTK to remain active.[6][10]
-
Mutations in Downstream Effectors: Activating mutations in the gene for Phospholipase C gamma 2 (PLCγ2), a key protein immediately downstream of BTK, can lead to BTK-independent activation of the BCR pathway.[10][11][12] This allows the signaling cascade to proceed even when BTK is effectively inhibited.
-
Other BTK Mutations: Less commonly, mutations at other sites in the BTK kinase domain (e.g., T474I, L528W) can also confer resistance, sometimes to both covalent and non-covalent inhibitors.[1][11][13]
-
Upregulation of Alternative Pathways: Cancer cells can develop resistance by activating parallel survival pathways that bypass the need for BCR signaling, such as the PI3K/AKT/mTOR or NF-κB pathways.[14]
Section 2: Troubleshooting and Experimental Investigation
This section provides guides for identifying the cause of Spebrutinib resistance in your cell line.
Q4: How can I determine if my resistant cell line has a BTK C481S mutation?
The most direct method is to sequence the BTK gene in your resistant cell line and compare it to the parental (sensitive) line.
Workflow for Detecting BTK Mutations
Caption: Experimental workflow for identifying BTK gene mutations.
Protocol: Sanger Sequencing of the BTK Kinase Domain
This protocol provides a general framework. Primer sequences and PCR conditions must be optimized for your specific cell line and equipment.
1. Primer Design:
-
Design forward and reverse primers that flank the region of the BTK gene encoding the Cys481 residue. Ensure primers are specific to BTK to avoid amplifying other kinases.
2. DNA/cDNA Preparation:
-
Isolate high-quality genomic DNA or total RNA from both your Spebrutinib-resistant and parental cell lines.
-
If using RNA, perform reverse transcription to synthesize cDNA.
3. PCR Amplification:
-
Set up a standard PCR reaction using a high-fidelity polymerase.
-
Template DNA/cDNA: ~100 ng
-
Forward Primer: 10 µM
-
Reverse Primer: 10 µM
-
dNTPs: 10 mM
-
High-Fidelity Polymerase & Buffer: Per manufacturer's instructions
-
-
Cycling Conditions (Example):
-
Initial Denaturation: 95°C for 3 min
-
35 Cycles:
-
95°C for 30 sec
-
55-65°C (annealing temp) for 30 sec
-
72°C for 1 min
-
-
Final Extension: 72°C for 5 min
-
4. Gel Electrophoresis & Purification:
-
Run the PCR product on an agarose gel to confirm a single band of the expected size.
-
Purify the PCR product from the gel or directly from the reaction mix using a commercial kit.
5. Sanger Sequencing:
-
Send the purified PCR product and one of the sequencing primers to a sequencing facility.
-
Analyze the returned chromatogram data using sequence analysis software (e.g., SnapGene, FinchTV) to identify any nucleotide changes at codon 481.
Q5: My resistant cells do not have a BTK C481S mutation. What should I investigate next?
If the primary BTK resistance mutation is absent, consider these alternative mechanisms:
-
Downstream PLCγ2 Mutations: Sequence the PLCγ2 gene, as activating mutations here are the next most common cause of resistance.[10][11]
-
Activation of Bypass Pathways: Use Western blotting to probe for the phosphorylation status of key proteins in alternative survival pathways. Compare resistant and parental lines. Key proteins to examine include:
-
Other BTK Mutations: If using Next-Generation Sequencing (NGS), analyze the entire BTK kinase domain for less common mutations that could alter drug binding or kinase activity.[13]
Section 3: Strategies to Overcome Resistance
Q6: I've confirmed a BTK C481S mutation. What are my options for treating these resistant cells?
The presence of the C481S mutation renders covalent inhibitors like Spebrutinib ineffective.[1] The primary strategy is to switch to a different class of BTK inhibitor.
-
Non-Covalent (Reversible) BTK Inhibitors: These drugs bind to BTK in a different manner that does not rely on the Cys481 residue.[15][16] They have shown efficacy against cell lines and in patients with the C481S mutation.[15][16][17][18]
Logic for Selecting an Alternative Inhibitor
Caption: Decision tree for addressing Spebrutinib resistance.
Q7: Can combination therapies help overcome resistance?
Yes, combination therapy is a promising strategy, especially when resistance is driven by the activation of bypass pathways.[14][19][20] The goal is to inhibit both the primary target (if possible) and the compensatory pathway simultaneously.[20]
-
PI3K Inhibitors: If you observe activation of the PI3K/AKT pathway, combining Spebrutinib with a PI3K inhibitor can be synergistic.[14][19]
-
BCL2 Inhibitors (e.g., Venetoclax): These agents target a different pro-survival mechanism and have shown efficacy in patients whose disease is resistant to BTK inhibitors.[6]
-
HSP90 Inhibitors: These drugs can lead to the degradation of multiple oncogenic proteins, including BTK, and may overcome resistance.[14]
BCR Signaling and Resistance Pathways
Caption: Simplified BCR pathway showing points of inhibition and resistance.
Section 4: Quantitative Data & Resources
Table 1: Comparison of BTK Inhibitor Classes
| Feature | Covalent Inhibitors (e.g., Spebrutinib) | Non-Covalent Inhibitors (e.g., Pirtobrutinib) |
| Binding Mechanism | Irreversible, covalent bond to Cys481[7][10] | Reversible, non-covalent binding[17] |
| Activity vs. Wild-Type BTK | High Potency[3][4][21] | High Potency[17] |
| Activity vs. C481S Mutant BTK | Ineffective[1][15] | Effective[15][16][17] |
| Primary Resistance Mechanism | BTK C481S mutation, PLCγ2 mutations[10][16] | Other BTK mutations (e.g., T474I, L528W)[11] |
Table 2: IC50 Data for Select BTK Inhibitors
Note: Specific IC50 values can vary significantly based on the cell line and assay conditions. The data below are representative examples from the literature for illustrative purposes.
| Compound | Target | IC50 (nM) | Reference |
| Spebrutinib (CC-292) | Wild-Type BTK | ~0.5 nM | [3][4][21] |
| Ibrutinib | Wild-Type BTK | 0.5 - 5 nM | [1] |
| Ibrutinib | C481S Mutant BTK | >1000 nM | [15] |
| MK-1026 (ARQ-531) | Wild-Type BTK | ~0.85 nM | [16] |
| MK-1026 (ARQ-531) | C481S Mutant BTK | ~0.39 nM | [16] |
References
- 1. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Bruton tyrosine kinase inhibitors: the Achilles heel of their success story in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. esmo.org [esmo.org]
- 13. targetedonc.com [targetedonc.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hematologyandoncology.net [hematologyandoncology.net]
- 18. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iwmf.com [iwmf.com]
- 20. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing AVL-292 (Spebrutinib) Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of AVL-292 (spebrutinib) during animal studies.
Troubleshooting Guides
Issue 1: Observed Testicular Toxicity in Male Animals
Question: We observed signs of testicular toxicity (e.g., reduced testis size, histological changes) in our male animal cohort treated with AVL-292. How can we mitigate this?
Answer:
A key preclinical toxicology finding for spebrutinib is the degeneration of maturing spermatids, as observed in a 28-day study in mice.[1] This suggests a potential for reproductive toxicity in males.
Troubleshooting Steps:
-
Dose Justification and Optimization:
-
Re-evaluate your dosing regimen. If possible, conduct a dose-ranging study to identify the minimal effective dose to minimize off-target effects.
-
Consider alternative dosing schedules (e.g., intermittent dosing) that may maintain efficacy while reducing cumulative exposure and allowing for tissue recovery.
-
-
Biomarker Monitoring:
-
Incorporate regular monitoring of reproductive biomarkers. This could include serum levels of testosterone and inhibin B, as well as sperm analysis (count, motility, morphology) at the end of the study.
-
-
Histopathological Analysis:
-
At necropsy, ensure a thorough histopathological examination of the testes and epididymides by a qualified veterinary pathologist. Look for signs of seminiferous tubule degeneration, loss of germ cells, and effects on Sertoli and Leydig cells.
-
-
Consider Younger Animals (with caution):
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The observed toxicity was in maturing spermatids. Depending on the experimental question, using sexually immature animals might be an option, but this requires careful consideration as it may not be relevant for all study endpoints.
-
Issue 2: Excessive Bleeding or Hemorrhage
Question: Our animals are showing signs of increased bleeding (e.g., petechiae, hematomas, prolonged bleeding after minor procedures). What is the likely cause and how can we manage it?
Answer:
Bleeding is a known class-effect of Bruton's tyrosine kinase (BTK) inhibitors.[2][3] This is due to the on-target inhibition of BTK in platelets, which is crucial for platelet activation and aggregation, as well as potential off-target effects on other kinases like TEC.[2]
Troubleshooting Steps:
-
Refine Surgical and Handling Procedures:
-
Minimize invasive procedures. If surgery is necessary, use meticulous hemostatic techniques.
-
Handle animals with extra care to prevent accidental bruising or injury.
-
-
Monitor Hematological Parameters:
-
Conduct regular complete blood counts (CBCs), paying close attention to platelet counts and coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).
-
-
Dose and Timing Adjustments:
-
If bleeding is significant, consider a dose reduction.
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For studies involving planned invasive procedures, consider a temporary cessation of AVL-292 dosing prior to the procedure, if the study design allows, to permit platelet function to recover.
-
-
Avoid Concomitant Anticoagulant/Antiplatelet Agents:
-
Ensure that no other experimental agents with anticoagulant or antiplatelet properties are being co-administered, unless it is a specific requirement of the study design.
-
Issue 3: Dermatological and Gastrointestinal Adverse Events
Question: We are observing a high incidence of skin rashes and/or diarrhea in our AVL-292 treated group. How can we address this?
Answer:
Diarrhea and skin rashes are common adverse events associated with BTK inhibitors, often attributed to off-target inhibition of kinases like the epidermal growth factor receptor (EGFR).[2]
Troubleshooting Steps:
-
Supportive Care:
-
For diarrhea, ensure animals have adequate hydration and electrolyte balance.
-
For skin rashes, provide appropriate veterinary care to prevent secondary infections and manage discomfort.
-
-
Dose Modification:
-
These effects are often dose-dependent. A dose reduction may alleviate the severity of these side effects.
-
-
Histopathological Examination:
-
At the end of the study, perform a thorough histological analysis of the skin and gastrointestinal tract to characterize the nature of the toxicity.
-
-
Consider the Vehicle:
-
Rule out the possibility that the vehicle used for AVL-292 administration is contributing to the observed gastrointestinal or skin irritation. Include a vehicle-only control group.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AVL-292 toxicity?
A1: The toxicity of AVL-292, like other BTK inhibitors, can be multifactorial. It can stem from:
-
On-target effects: Inhibition of BTK in non-B cells, such as platelets, leading to bleeding.
-
Off-target effects: Inhibition of other kinases with similar structural motifs to BTK, such as EGFR and TEC, which can lead to side effects like diarrhea, rash, and contribute to bleeding.[2]
-
Metabolic bioactivation: The acrylamide moiety in spebrutinib's structure has been identified as a potential source of toxicity, possibly leading to carcinogenicity or chromosome damage through the formation of reactive intermediates.[4] Metabolic defluorination has also been suggested as a potential toxicity pathway.[4]
Q2: How does the selectivity of AVL-292 compare to other BTK inhibitors and how does this relate to toxicity?
A2: AVL-292 is considered a second-generation, highly selective BTK inhibitor.[5][6] Generally, second-generation inhibitors like acalabrutinib and zanubrutinib have improved selectivity over the first-generation inhibitor ibrutinib, which is associated with a better safety profile and fewer off-target side effects.[4][5] Higher selectivity is intended to reduce toxicities that arise from inhibiting other kinases.
Q3: Are there any known drug-drug interactions to be aware of in animal studies with AVL-292?
A3: While specific drug-drug interaction studies for AVL-292 in animals are not widely published, it is crucial to consider the metabolic pathways of co-administered drugs. AVL-292 is metabolized by cytochrome P450 enzymes.[4] Therefore, co-administration with strong inhibitors or inducers of these enzymes could alter the plasma concentration of AVL-292, potentially increasing toxicity or reducing efficacy.
Data Presentation
Table 1: Summary of Potential Toxicities Associated with AVL-292 and BTK Inhibitors in Animal Studies
| Toxicity Type | Specific Finding/Adverse Event | Putative Mechanism | Animal Model(s) |
| Reproductive (Male) | Maturing spermatid degeneration[1] | On- or off-target effect on testicular cells | Mouse[1] |
| Hematological | Increased bleeding/hemorrhage[2][3] | On-target BTK inhibition in platelets; off-target TEC inhibition[2] | General finding for BTK inhibitors |
| Dermatological | Skin rashes[2] | Off-target EGFR inhibition[2] | General finding for BTK inhibitors |
| Gastrointestinal | Diarrhea[2] | Off-target EGFR inhibition[2] | General finding for BTK inhibitors |
| Cardiovascular | Atrial fibrillation, hypertension[2][7] | Off-target effects on cardiac kinases[7] | General finding for BTK inhibitors |
| Metabolic | Formation of reactive intermediates[4] | Bioactivation of acrylamide moiety, defluorination[4] | In vitro (rat liver microsomes)[4] |
Experimental Protocols
Protocol 1: Assessment of Male Reproductive Toxicity
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Animal Model: Male mice (e.g., C57BL/6 or CD-1), sexually mature (8-10 weeks old).
-
Dosing: Administer AVL-292 or vehicle control orally once daily for 28 consecutive days. Include at least three dose levels (low, mid, high) based on preliminary dose-finding studies.
-
In-life Monitoring: Record clinical signs daily and body weights weekly.
-
Terminal Procedures:
-
At 24 hours after the final dose, euthanize animals.
-
Collect blood for serum hormone analysis (e.g., testosterone, inhibin B).
-
Excise testes and epididymides. Weigh the testes.
-
Collect sperm from the cauda epididymis for analysis of count, motility, and morphology.
-
-
Histopathology:
-
Fix testes and epididymides in Bouin's solution or modified Davidson's fluid.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Perform a semi-quantitative evaluation of seminiferous tubule stages and look for evidence of germ cell degeneration, apoptosis, or retention of mature spermatids.
-
Protocol 2: Evaluation of Hemostatic Function
-
Animal Model: Rats or mice.
-
Dosing: Administer a single dose or multiple doses of AVL-292.
-
Tail Bleeding Time Assay:
-
Anesthetize the animal.
-
Transect the tail 3-5 mm from the tip with a scalpel.
-
Gently blot the blood with filter paper every 15-30 seconds without touching the wound until bleeding stops.
-
The time to cessation of bleeding is the bleeding time.
-
-
Platelet Aggregation Assay:
-
Collect whole blood into citrate tubes.
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Measure light transmittance changes in PRP in an aggregometer in response to agonists such as collagen or ADP.
-
-
Coagulation Parameters:
-
Analyze citrated plasma for prothrombin time (PT) and activated partial thromboplastin time (aPTT) using a coagulometer.
-
Mandatory Visualization
Caption: AVL-292 inhibits the B-Cell Receptor (BCR) signaling pathway.
Caption: General workflow for a preclinical toxicology study of AVL-292.
Caption: Relationship between AVL-292's mechanisms and potential toxicities.
References
- 1. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spebrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spebrutinib | C22H22FN5O3 | CID 59174488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Ensuring reproducibility in Aic-292 (AVL-292) in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of in vivo experiments using Aic-292 (also known as AVL-292 or Spebrutinib). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (AVL-292) and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective, and covalent inhibitor of Bruton's tyrosine kinase (Btk).[1] Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and activation.[2][3] this compound forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to its irreversible inhibition.[2] This targeted mechanism of action disrupts B-cell signaling and may inhibit the proliferation of malignant B-cells.[1]
Q2: What are the primary research applications for this compound in in vivo studies?
A2: Preclinical in vivo studies have demonstrated the efficacy of this compound in models of B-cell malignancies and autoimmune diseases.[4] It has been investigated in animal models of:
-
Rheumatoid Arthritis: this compound has shown efficacy in collagen-induced arthritis (CIA) models in mice, a common model for studying rheumatoid arthritis.[5]
-
B-cell Malignancies: As a Btk inhibitor, this compound is relevant for studying various B-cell cancers such as Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin Lymphoma (NHL).[1][4]
Experimental Design and Protocols
Q3: What are the recommended animal models for studying the efficacy of this compound?
A3: The choice of animal model depends on the disease being studied:
-
For Rheumatoid Arthritis: The collagen-induced arthritis (CIA) model in DBA/1 mice is a well-established and relevant model.[6][7]
-
For B-cell Malignancies: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used. For example, transplanting human lymphoma cell lines into immunodeficient mice.
Q4: How should this compound be formulated for oral administration in mice?
A4: this compound is orally active. A common vehicle for oral gavage of small molecule inhibitors in mice is a suspension in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound should be adjusted based on the required dosage and the volume to be administered. It is crucial to ensure the compound is uniformly suspended before each administration.
Q5: What is a typical dosing regimen for this compound in a mouse model of collagen-induced arthritis?
A5: While specific optimal dosing can vary, a starting point for efficacy studies in a CIA mouse model, based on preclinical data for Btk inhibitors, could be in the range of 10-30 mg/kg, administered orally once or twice daily. Dose-response studies are recommended to determine the optimal dose for a specific experimental setup.
Q6: What are the key outcome measures to assess the efficacy of this compound in a CIA model?
A6: Key outcome measures for a CIA model include:
-
Clinical Arthritis Score: A semi-quantitative scoring system to evaluate the severity of inflammation in the paws.[8]
-
Paw Swelling: Measurement of paw thickness using a caliper.
-
Histopathology: Examination of joint tissues for inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Measurement of inflammatory cytokines and bone resorption markers in serum. Spebrutinib has been shown to reduce serum levels of CXCL13, MIP-1β, and CTX-I in clinical studies.[5][9][10]
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Formulation | Ensure the this compound suspension is homogenous before each gavage. Prepare fresh formulations regularly and store them appropriately. Consider using a vehicle that has been optimized for your specific compound and route of administration. |
| Improper Oral Gavage Technique | Ensure all personnel are properly trained in oral gavage to minimize stress and prevent incorrect administration (e.g., into the trachea). Coating the gavage needle with sucrose may reduce stress in mice.[11] |
| Animal Health Status | Use animals of the same age, sex, and from a consistent vendor. Monitor animal health closely, as underlying infections can affect immune responses and experimental outcomes. |
| Subjective Scoring | For endpoints like clinical arthritis scores, ensure that scoring is performed by the same individual or that inter-observer variability is minimized through training and blinding. |
Issue 2: Lack of expected efficacy.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Perform a dose-response study to determine the effective dose of this compound in your specific model. |
| Poor Bioavailability | Although this compound is orally bioavailable, factors such as the vehicle used and the fasting state of the animal can influence absorption. Consider pharmacokinetic studies to assess drug exposure in your model. |
| Drug Stability | Ensure the stability of this compound in your formulation and storage conditions. |
| Model-Specific Resistance | Some tumor models may have intrinsic resistance to Btk inhibition. Verify Btk expression and pathway activity in your chosen cell line or PDX model. |
Issue 3: Adverse effects observed in treated animals.
| Potential Cause | Troubleshooting Step |
| Off-Target Effects | While this compound is selective, high doses may lead to off-target effects. In clinical settings, adverse effects of BTK inhibitors can include thrombocytopenia, neutropenia, and atrial fibrillation.[12][13] Monitor for signs of toxicity such as weight loss, behavioral changes, and changes in blood cell counts. |
| Vehicle Toxicity | The vehicle itself may cause adverse effects. Include a vehicle-only control group to assess any effects of the formulation components. |
| Dosing Frequency | If adverse effects are observed, consider reducing the dosing frequency (e.g., from twice daily to once daily) or the overall dose. |
Data Presentation
Table 1: In Vitro Potency of this compound (Spebrutinib)
| Assay | IC50 / EC50 | Reference |
| Btk Biochemical Assay | < 0.5 nM | [2] |
| Cellular Btk Inhibition (Ramos cells) | 8 nM | [2] |
| B-cell Proliferation Inhibition | More potent than T-cell proliferation inhibition | [5][9] |
| FcεR-induced Basophil Degranulation | < 1 µM | [5] |
| Osteoclastogenesis Inhibition | 66% at 0.1 µM | [5] |
Table 2: Pharmacokinetic Parameters of this compound (CC-292) in Humans
| Parameter | Value | Reference |
| Central Volume of Distribution | 158 L | [14] |
| Peripheral Volume of Distribution | 72 L | [14] |
| Clearance | 134 L/h | [14] |
| Intercompartmental Clearance | 18.7 L/h | [14] |
Note: Preclinical pharmacokinetic data in rodents is limited in the public domain. Researchers should consider conducting their own pharmacokinetic studies to determine the optimal dosing regimen for their specific animal model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Primary immunization. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Day 21: Booster immunization. Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
This compound Treatment:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Dosing: Begin treatment on Day 21 (at the time of the booster) or upon the first signs of arthritis. Administer this compound orally via gavage once or twice daily at the desired dose (e.g., 10-30 mg/kg).
-
Control Groups: Include a vehicle control group and a positive control group (e.g., methotrexate).
-
-
Monitoring and Endpoints:
-
Arthritis Scoring: Score animals 3-4 times per week starting from Day 21. A common scoring system is 0 = no swelling, 1 = swelling of one joint, 2 = swelling of multiple joints, 3 = severe swelling of the entire paw, 4 = ankylosis. The maximum score per mouse is 16.
-
Paw Swelling: Measure paw thickness with a caliper at regular intervals.
-
Body Weight: Monitor body weight as an indicator of general health.
-
Terminal Analysis: At the end of the study (e.g., Day 42), collect blood for serum biomarker analysis and hind paws for histopathological evaluation.
-
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on Btk.
Caption: Experimental workflow for a collagen-induced arthritis (CIA) study with this compound.
References
- 1. Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Bruton's tyrosine kinase in the immune system and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chondrex.com [chondrex.com]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 14. Population Pharmacokinetics and Exposure Response Assessment of CC-292, a Potent BTK Inhibitor, in Patients With Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: AVL-292 (Spebrutinib) vs. Ibrutinib in Chronic Lymphocytic Leukemia Models
In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone of treatment. Ibrutinib, the first-in-class BTK inhibitor, revolutionized CLL management. However, the development of second-generation inhibitors, such as AVL-292 (spebrutinib), aimed to improve upon the selectivity and safety profile of ibrutinib. This guide provides an objective comparison of AVL-292 and ibrutinib in preclinical models of CLL, focusing on their mechanism of action, potency, selectivity, and cellular effects, supported by available experimental data.
Mechanism of Action: Covalent Inhibition of BTK
Both AVL-292 and ibrutinib are irreversible inhibitors of BTK. They function by forming a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. This covalent binding leads to the irreversible inactivation of BTK, thereby blocking downstream signaling pathways crucial for the survival and proliferation of CLL cells. The B-cell receptor (BCR) signaling cascade, a key driver of CLL pathogenesis, is a primary target of both drugs.
Figure 1. Simplified diagram of the B-cell receptor (BCR) signaling pathway and the inhibitory action of AVL-292 and ibrutinib on Bruton's Tyrosine Kinase (BTK).
Potency and Selectivity: A Comparative Analysis
While both drugs target BTK, preclinical studies have highlighted differences in their potency and, most notably, their selectivity. AVL-292 was developed to be a more selective inhibitor of BTK, with the aim of reducing off-target effects associated with ibrutinib.
Table 1: Biochemical Potency of AVL-292 and Ibrutinib
| Inhibitor | Target | IC50 (nM) |
| AVL-292 (Spebrutinib) | BTK | <0.5 |
| Ibrutinib | BTK | 0.5 |
IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Data from preclinical biochemical assays.
Table 2: Kinase Selectivity Profile of AVL-292 vs. Ibrutinib
| Kinase | AVL-292 (Spebrutinib) IC50 (nM) | Ibrutinib IC50 (nM) |
| BTK | <0.5 | 0.5 |
| BLK | 2.7 | 0.8 |
| BMX | 1.2 | 1.1 |
| ITK | >1000 | 10.7 |
| TEC | 33 | 78 |
| EGFR | >1000 | 5.6 |
| ERBB2 | >1000 | 9.4 |
| JAK3 | >1000 | >1000 |
This table highlights the greater selectivity of AVL-292 for BTK compared to ibrutinib, which shows inhibitory activity against other kinases, including those in the TEC and EGFR families.
The higher selectivity of AVL-292 is a key differentiator. Ibrutinib's inhibition of other kinases, such as TEC family kinases and epidermal growth factor receptor (EGFR), is thought to contribute to some of its observed side effects.[1]
Preclinical Efficacy in CLL Models
Direct head-to-head preclinical studies comparing the efficacy of AVL-292 and ibrutinib in CLL cell lines and primary patient samples are limited in the public domain. However, based on their mechanism of action and potency, both drugs are expected to inhibit CLL cell proliferation and survival.
In terms of downstream signaling, both inhibitors are expected to effectively block the phosphorylation of key signaling molecules downstream of BTK, such as PLCγ2 and ERK.[3][4]
Experimental Protocols
Detailed experimental protocols for a direct comparison of AVL-292 and ibrutinib in preclinical CLL models are not available in a single public source. However, the following outlines the general methodologies used in the preclinical assessment of BTK inhibitors.
Figure 2. General experimental workflow for the preclinical comparison of BTK inhibitors in CLL models.
Biochemical Kinase Assays: The inhibitory activity of the compounds against a panel of kinases is typically determined using in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the target kinase. IC50 values are then calculated from dose-response curves.
Cell Viability and Apoptosis Assays: Primary CLL cells or CLL cell lines are cultured in the presence of varying concentrations of the BTK inhibitors. Cell viability can be assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity. Apoptosis is commonly quantified by flow cytometry after staining with Annexin V and propidium iodide (PI).
Western Blot Analysis: To assess the impact on BCR signaling, CLL cells are treated with the inhibitors, and cell lysates are subjected to western blotting. Antibodies specific for the phosphorylated forms of BTK (p-BTK), PLCγ2 (p-PLCγ2), and ERK (p-ERK) are used to determine the extent of pathway inhibition.
In Vivo Xenograft Models: To evaluate in vivo efficacy, immunodeficient mice are engrafted with human CLL cells. Once tumors are established, the mice are treated with AVL-292, ibrutinib, or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors and tissues can be collected for further analysis.
Summary and Conclusion
Both AVL-292 and ibrutinib are potent, covalent inhibitors of BTK that have demonstrated significant promise in the treatment of CLL. The key distinction in their preclinical profiles lies in their selectivity. AVL-292 exhibits a more focused inhibition of BTK, with significantly less activity against other kinases that are inhibited by ibrutinib. This enhanced selectivity was a primary goal in the development of second-generation BTK inhibitors, with the potential to translate into a more favorable safety profile in clinical settings.
While direct, comprehensive head-to-head preclinical data on cellular effects in CLL models are not extensively published, the available biochemical data suggest that both compounds are highly potent against their primary target, BTK. Further preclinical studies directly comparing these two agents in various CLL models would be beneficial to fully elucidate their differential effects on CLL cell biology and the tumor microenvironment. For researchers and drug developers, the choice between these inhibitors may hinge on the desired balance between on-target potency and the potential for off-target effects.
References
- 1. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Off-Target Kinase Profiles: Spebrutinib vs. Acalabrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target kinase profiles of two Bruton's tyrosine kinase (BTK) inhibitors: Spebrutinib (CC-292) and Acalabrutinib (Calquence). The following sections present quantitative data from biochemical assays, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in the understanding of their selectivity and potential for off-target effects.
Executive Summary
Acalabrutinib emerges as a more selective BTK inhibitor compared to Spebrutinib, demonstrating minimal off-target activity against a panel of tested kinases. In contrast, Spebrutinib exhibits a higher rate of off-target kinase inhibition, including notable activity against Epidermal Growth Factor Receptor (EGFR) and members of the SRC kinase family. This difference in selectivity may have implications for the therapeutic window and adverse event profiles of these two agents.
Data Presentation: Off-Target Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Spebrutinib and Acalabrutinib against a panel of selected kinases, providing a quantitative comparison of their off-target profiles. Acalabrutinib consistently demonstrates higher IC50 values for off-target kinases, indicating lower potency and therefore higher selectivity for BTK.
| Kinase Target | Spebrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Kinase Family | Relevance |
| BTK | 0.5 | 5.1 | TEC Family | Primary Target |
| ITK | <1 | >1000 | TEC Family | Off-target, T-cell function |
| TEC | 3.2 | 19 | TEC Family | Off-target |
| BMX | 1.1 | 31 | TEC Family | Off-target |
| TXK | 0.8 | 3.4 | TEC Family | Off-target |
| EGFR | 4700 | >10000 | Receptor Tyrosine Kinase | Off-target, potential for skin toxicities, diarrhea |
| BLK | 1.4 | 5.3 | SRC Family | Off-target |
| JAK3 | 31 | >10000 | JAK Family | Off-target, potential for immunosuppression |
Data compiled from published biochemical assays.[1][2]
A broader kinase screening using the KINOMEscan™ platform further illustrates the difference in selectivity. At a concentration of 1 µM, Spebrutinib inhibited 8.3% of the tested kinases by more than 65%, whereas Acalabrutinib inhibited only 1.5% of the kinome under the same conditions.[3]
Experimental Protocols
The quantitative data presented in this guide were primarily generated using biochemical kinase assays. The general methodologies are outlined below.
Biochemical Kinase Assays (Z'-LYTE™ and LanthaScreen™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Spebrutinib and Acalabrutinib against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinases were used. Specific peptide substrates for each kinase were prepared in a buffer solution.
-
Compound Dilution: Spebrutinib and Acalabrutinib were serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase, its specific substrate, and ATP were incubated with the various concentrations of the inhibitor compounds in a microplate well. The reaction was typically allowed to proceed for 1 hour at room temperature.[2]
-
Detection:
-
Z'-LYTE™ Assay: This method measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. A FRET signal is generated based on the amount of phosphorylated substrate remaining.
-
LanthaScreen™ Binding Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor. The resulting change in the TR-FRET signal is proportional to the amount of inhibitor bound to the kinase.
-
-
Data Analysis: The raw data was converted to percent inhibition relative to a no-inhibitor control. The IC50 values were then calculated by fitting the concentration-response data to a four-parameter logistic curve.
Enzyme Concentrations: The concentrations of the enzymes used in these assays were as follows: BTK (3.1 nM), ITK (30.0 nM), TEC (1 nM), BMX (6.2 nM), TXK (8.1 nM), EGFR (8.3 nM), BLK (0.26 nM), and JAK3 (2.7 nM).
KINOMEscan™ Profiling
Objective: To assess the selectivity of Spebrutinib and Acalabrutinib across a broad range of human kinases.
Methodology:
-
Immobilized Kinases: A large panel of human kinases are expressed as DNA-tagged fusion proteins and immobilized on a solid support.
-
Competitive Binding: The test compounds (Spebrutinib and Acalabrutinib) are incubated with the immobilized kinases in the presence of a proprietary, broadly active kinase inhibitor that is tagged for detection.
-
Quantification: The amount of the tagged inhibitor that is displaced by the test compound is quantified using qPCR of the DNA tag. A lower amount of the tagged inhibitor detected indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates a higher degree of binding. A common threshold for a significant interaction is a %Ctrl of less than 35, which corresponds to >65% inhibition.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathway of BTK and a key off-target pathway.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Spebrutinib and Acalabrutinib on BTK.
Caption: EGFR signaling pathway, a known off-target of Spebrutinib.
Discussion
The data clearly indicate that Acalabrutinib possesses a more favorable selectivity profile than Spebrutinib. The minimal off-target activity of Acalabrutinib, particularly its lack of significant inhibition of EGFR and JAK3 at therapeutic concentrations, suggests a lower potential for certain adverse events such as diarrhea, skin rashes, and immunosuppression, which are sometimes associated with less selective kinase inhibitors.[4][5][6]
Spebrutinib's inhibition of several other kinases in the TEC and SRC families, in addition to BTK, may contribute to both its efficacy and its side-effect profile. While some off-target effects can be beneficial, they can also lead to unintended toxicities. The more pronounced off-target effects on SRC-family kinases by less selective BTK inhibitors have been a focus of investigation.[1]
Conclusion
For researchers and drug development professionals, the comparison of the off-target kinase profiles of Spebrutinib and Acalabrutinib highlights the importance of kinase selectivity in the design of targeted therapies. Acalabrutinib's high selectivity for BTK may translate to a better-tolerated safety profile in clinical settings. In contrast, the broader kinase inhibition profile of Spebrutinib warrants further investigation to fully understand the clinical implications of its off-target activities. This comparative guide serves as a valuable resource for making informed decisions in research and development involving these BTK inhibitors.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acalabrutinib shows less off-target activity in mantle cell lymphoma | MDedge [mdedge.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. ajmc.com [ajmc.com]
A Head-to-Head Showdown: Second-Generation BTK Inhibitors in B-Cell Malignancies
A deep dive into the comparative efficacy, safety, and molecular mechanisms of acalabrutinib and zanubrutinib, offering researchers and drug development professionals a data-driven guide to these targeted therapies.
The advent of Bruton's tyrosine kinase (BTK) inhibitors has revolutionized the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). While the first-generation inhibitor, ibrutinib, demonstrated remarkable efficacy, its off-target effects led to the development of second-generation agents, acalabrutinib and zanubrutinib. These newer inhibitors were designed for greater selectivity, aiming to improve safety profiles without compromising therapeutic benefit. This guide provides a comprehensive head-to-head comparison of these second-generation BTK inhibitors, supported by key clinical trial data and detailed experimental methodologies.
Performance at a Glance: Efficacy and Safety
Clinical trials have provided a wealth of data to compare the efficacy and safety of acalabrutinib and zanubrutinib, primarily through head-to-head trials against ibrutinib and indirect comparisons with each other.
Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (R/R CLL)
Direct head-to-head trials between acalabrutinib and zanubrutinib in R/R CLL are lacking; however, matching-adjusted indirect comparisons (MAICs) of the phase 3 ALPINE and ASCEND trials suggest a potential advantage for zanubrutinib in terms of progression-free survival (PFS) and complete response (CR) rates.[1][2] The ALPINE trial, a direct head-to-head comparison, demonstrated that zanubrutinib was superior to ibrutinib in terms of PFS and overall response rate (ORR).[3][4][5][6] In contrast, the ELEVATE-RR trial showed that acalabrutinib was non-inferior to ibrutinib for PFS.[5][7][8]
| Clinical Trial | Inhibitor | Comparator | Primary Endpoint | Result | Key Findings |
| ALPINE (NCT03734016) | Zanubrutinib | Ibrutinib | Overall Response Rate (ORR) | Superiority | At a median follow-up of 29.6 months, ORR was 86.2% for zanubrutinib vs. 75.7% for ibrutinib. 2-year PFS was 79.5% vs. 67.3%.[3][4] With a longer follow-up of 42.5 months, the PFS benefit was sustained.[5][9] |
| ELEVATE-RR (NCT02477696) | Acalabrutinib | Ibrutinib | Progression-Free Survival (PFS) | Non-inferiority | Median PFS was 38.4 months in both arms.[7] |
| ASCEND (NCT02970318) | Acalabrutinib | Idelalisib + Rituximab or Bendamustine + Rituximab | Progression-Free Survival (PFS) | Superiority | Median PFS was not reached for acalabrutinib vs. 16.5 months for the comparator arm.[10] |
| SEQUOIA (NCT03336333) | Zanubrutinib | Bendamustine + Rituximab | Progression-Free Survival (PFS) | Superiority | At a median follow-up of 26.2 months, estimated 24-month PFS was 86% for zanubrutinib vs. 70% for the comparator arm.[11] The benefit was maintained at a 5-year follow-up.[12][13] |
Safety and Tolerability
A key differentiator for second-generation BTK inhibitors is their improved safety profile compared to ibrutinib, largely attributed to their increased selectivity and fewer off-target effects.[14][15][16] Head-to-head trials have consistently shown lower rates of cardiovascular toxicities, such as atrial fibrillation and hypertension, with both acalabrutinib and zanubrutinib compared to ibrutinib.[17][18][19][20]
| Adverse Event | Zanubrutinib (ALPINE trial) | Ibrutinib (ALPINE trial) | Acalabrutinib (ELEVATE-RR trial) | Ibrutinib (ELEVATE-RR trial) |
| Atrial Fibrillation/Flutter (any grade) | 7.1% | 17.0% | 9.4% | 16.0% |
| Hypertension (any grade) | 27.2% | 25.3% | 9.4% | 23.2% |
| Serious Adverse Events | 42.0% | 50.0% | Not Reported | Not Reported |
| Treatment Discontinuation due to AEs | 21.4% | 28.3% | 14.7% | 21.3% |
Data from the ALPINE[3][5][9] and ELEVATE-RR[7] trials.
Under the Hood: Mechanism of Action and Resistance
Second-generation BTK inhibitors, like their predecessor, are covalent inhibitors that form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[10][23] This permanently inactivates the BTK enzyme, a critical component of the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and survival.[24][25][26]
Resistance Mechanisms
Acquired resistance to covalent BTK inhibitors is a clinical challenge. The most common mechanism is a mutation in the BTK gene at the C481 binding site, most frequently a cysteine-to-serine (C481S) substitution.[10][23] This mutation prevents the covalent binding of the inhibitor, rendering it less effective. Another, less common, resistance mechanism involves activating mutations in phospholipase C gamma 2 (PLCG2), a key downstream signaling molecule from BTK.[23][24][25]
Experimental Protocols: A Methodological Overview
The evaluation of second-generation BTK inhibitors relies on a range of biochemical, cellular, and in vivo assays to determine their potency, selectivity, and efficacy.
Biochemical Assays for Potency and Selectivity
-
Kinase Inhibition Assays (IC50 Determination): The potency of BTK inhibitors is often determined by measuring their half-maximal inhibitory concentration (IC50) against the BTK enzyme. Common methods include:
-
LanthaScreen™: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the inhibition of kinase activity.
-
Z'-LYTE™: Another TR-FRET based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
IMAP™: A fluorescence polarization (FP) assay that detects phosphorylated substrates.
-
-
Kinome Profiling (Selectivity): To assess the selectivity of BTK inhibitors, they are screened against a large panel of kinases.
-
KINOMEscan™: A competition binding assay that quantitatively measures the interactions of a compound against a large panel of human kinases. This helps to identify off-target activities that may contribute to adverse effects.
-
Cellular Assays for On-Target and Off-Target Effects
-
BTK Target Engagement: To confirm that the inhibitors are hitting their target in a cellular context, assays measuring the inhibition of BCR signaling are employed. This can be done by assessing the phosphorylation of downstream targets of BTK, such as PLCγ2, or by measuring the expression of activation markers like CD69 on B-cells following BCR stimulation.
-
Off-Target Cellular Assays: To evaluate potential off-target effects observed in kinome profiling, specific cellular assays are used. For example, the inhibition of epidermal growth factor receptor (EGFR) can be assessed by measuring EGF-induced EGFR phosphorylation in relevant cell lines.
In Vivo Preclinical Models
-
Animal Models of B-Cell Malignancies: The in vivo efficacy of BTK inhibitors is evaluated in various preclinical models. These can include:
-
Canine Models: Spontaneously occurring B-cell lymphomas in dogs serve as a relevant model for human non-Hodgkin lymphoma.
-
Mouse Models: Genetically engineered mouse models or patient-derived xenograft (PDX) models are used to assess the anti-tumor activity and pharmacokinetic/pharmacodynamic properties of the inhibitors.
-
Detection of Resistance Mutations
-
Next-Generation Sequencing (NGS): Targeted NGS panels are used to detect mutations in the BTK and PLCG2 genes from patient samples (e.g., peripheral blood or bone marrow). This allows for the identification of known resistance mutations like BTK C481S.
-
Droplet Digital PCR (ddPCR): This highly sensitive method can be used to detect and quantify low-frequency mutations, which may be present at levels below the detection limit of standard NGS.
The Path Forward: Choosing the Right Inhibitor
The second-generation BTK inhibitors acalabrutinib and zanubrutinib represent a significant advancement in the treatment of B-cell malignancies, offering improved safety profiles compared to the first-generation inhibitor, ibrutinib. While both are highly effective, emerging data from direct and indirect comparisons suggest potential differences in their efficacy and safety profiles. The choice between these agents may ultimately depend on individual patient characteristics, comorbidities, and the specific clinical context. Continued long-term follow-up from clinical trials and real-world evidence will be crucial to further refine their optimal use in clinical practice. The ongoing development of non-covalent (reversible) BTK inhibitors and novel combination therapies promises to further expand the therapeutic armamentarium against these diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Bruton's Tyrosine Kinase Inhibition in the Treatment of Preclinical Models and Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ELEVATE-RR Trial Acalabrutinib vs Ibrutinib in Previously Treated Patients With CLL - The ASCO Post [ascopost.com]
- 10. ascopubs.org [ascopubs.org]
- 11. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zanubrutinib Versus Bendamustine and Rituximab in Patients With Treatment-Naïve Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma: Median 5-Year Follow-Up of SEQUOIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 18. ALPINE trial, Zanubrutinib (2nd-gen BTKi) vs Ibrutinib (1st-gen BTKi) - For healthcare professionals only [oncologyme.com]
- 19. kinaselogistics.com [kinaselogistics.com]
- 20. biorxiv.org [biorxiv.org]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. ashpublications.org [ashpublications.org]
- 23. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 24. ashpublications.org [ashpublications.org]
- 25. Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
Navigating BTK Detection: A Comparative Guide to Anti-BTK Antibody Performance in the Presence of AVL-292 and Other Covalent Inhibitors
For researchers, scientists, and drug development professionals actively engaged in the study of Bruton's tyrosine kinase (BTK), the accurate detection and quantification of this pivotal protein are paramount. The emergence of covalent BTK inhibitors, such as AVL-292 (spebrutinib), has revolutionized the therapeutic landscape for B-cell malignancies and autoimmune diseases. However, the irreversible nature of these inhibitors raises a critical question for investigators: does the presence of these drugs interfere with the binding of anti-BTK antibodies in standard immunoassays? This guide provides a comprehensive comparison of the potential cross-reactivity of anti-BTK antibodies in samples treated with AVL-292 and other prominent BTK inhibitors, supported by experimental data and detailed protocols.
Understanding the Interaction: Covalent Inhibition and Antibody Binding
AVL-292, along with other covalent BTK inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, functions by forming a permanent, covalent bond with a specific cysteine residue (Cys481) within the ATP-binding site of the BTK enzyme.[1][2] This irreversible binding effectively inactivates the kinase. The central question for researchers is whether this modification of the BTK protein masks or alters the epitope recognized by a specific anti-BTK antibody, leading to reduced or absent signal in immunoassays.
The potential for interference is directly related to the location of the antibody's epitope in relation to the Cys481 residue in the kinase domain. Antibodies that bind to epitopes distant from this site, such as those in the N-terminal PH or TH domains, or at the C-terminus, are less likely to be affected. Conversely, antibodies with epitopes that overlap with or are in close proximity to the drug-binding site may exhibit significantly reduced binding.
Comparative Analysis of Anti-BTK Antibodies
The following table summarizes commercially available anti-BTK antibodies and assesses their likely compatibility with AVL-292-treated samples based on their epitope locations.
| Antibody Provider | Catalog Number | Type | Epitope Location | Predicted Compatibility with AVL-292 |
| Cell Signaling Technology | #8547 | Rabbit Monoclonal (D3H5) | Surrounding Asp195 (in SH2 domain) | High |
| Cell Signaling Technology | #3532 | Rabbit Polyclonal | Surrounding Tyr223 (in SH3 domain) | High |
| Santa Cruz Biotechnology | sc-1107 | Goat Polyclonal | C-terminus | High |
| Santa Cruz Biotechnology | sc-28387 | Mouse Monoclonal (E-9) | Amino acids 1-391 (encompasses PH, TH, SH3, and part of SH2 domains) | High |
| Abcam | ab208937 | Rabbit Monoclonal [EPR20445] | Not specified | Unknown |
| Abcam | ab25971 | Rabbit Polyclonal | Synthetic Peptide within Human BTK | Unknown |
| Atlas Antibodies | HPA001198 | Rabbit Polyclonal | Recombinant Protein Epitope Signature Tag (PrEST) antigen sequence (amino acids 2-140) | High |
Note: "High" predicted compatibility suggests that the antibody's epitope is located in a domain distinct from the kinase domain where AVL-292 binds, making interference unlikely. "Unknown" indicates that the precise epitope has not been disclosed by the manufacturer, warranting caution and empirical validation.
Performance of Alternative BTK Inhibitors in Immunoassays
While direct comparative data for AVL-292 is scarce, studies involving other covalent BTK inhibitors provide valuable insights into their potential effects on antibody-based detection methods.
| BTK Inhibitor | Assay Type | Observed Effect on Anti-BTK Antibody Binding | Reference |
| Ibrutinib | Western Blot | Total BTK detection is generally unaffected, while phospho-specific antibody binding (e.g., p-BTK Y223) is reduced due to inhibition of autophosphorylation. | [3][4] |
| Acalabrutinib | ELISA (Occupancy Assay) | Does not interfere with the capture antibody in a sandwich ELISA designed to measure BTK occupancy. | [5] |
| Zanubrutinib | Flow Cytometry | Does not appear to interfere with the detection of BTK by flow cytometry. | [6][7] |
These findings suggest that for many applications, particularly those measuring total BTK levels with antibodies targeting epitopes outside the kinase domain, covalent inhibitors do not pose a significant obstacle.
Experimental Protocols
Western Blotting for Total and Phospho-BTK in Inhibitor-Treated Cells
This protocol is adapted from studies investigating the effects of ibrutinib on BTK signaling.[3][4]
-
Cell Lysis:
-
Treat cells with AVL-292 or other BTK inhibitors at the desired concentrations and for the specified duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total BTK (e.g., Cell Signaling Technology #8547) and phospho-BTK (e.g., Cell Signaling Technology #5082, pY223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
BTK Occupancy ELISA
This protocol is based on methods developed for acalabrutinib and can be adapted for AVL-292 to measure the percentage of BTK engaged by the inhibitor.[5]
-
Plate Coating:
-
Coat a 96-well high-binding plate with an anti-BTK capture antibody (e.g., from BD Biosciences) overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
-
Sample Preparation and Incubation:
-
Lyse peripheral blood mononuclear cells (PBMCs) from treated and untreated subjects in a suitable lysis buffer containing protease inhibitors.
-
Add cell lysates to the coated and blocked wells and incubate for 2 hours at room temperature.
-
-
Detection of Unoccupied BTK:
-
Wash the plate.
-
Add a biotinylated covalent BTK probe (a molecule similar to the inhibitor but with a biotin tag that will bind to unoccupied Cys481) and incubate for 1 hour at room temperature.
-
-
Signal Amplification and Reading:
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Calculation of Occupancy:
-
The signal is inversely proportional to the occupancy of BTK by the therapeutic inhibitor. Calculate the percentage of BTK occupancy by comparing the signal from treated samples to that of untreated controls.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the BTK signaling pathway and a generalized workflow for assessing potential antibody interference.
Caption: A simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK and the point of inhibition by AVL-292.
Caption: A logical workflow for researchers to assess the potential for a BTK inhibitor to interfere with antibody-based detection methods.
Conclusion and Recommendations
The covalent binding of AVL-292 to Cys481 in the kinase domain of BTK presents a potential challenge for immunoassays. However, by carefully selecting anti-BTK antibodies with epitopes located outside of this region, researchers can mitigate the risk of binding interference.
Key Recommendations:
-
Prioritize antibodies with known epitopes: Whenever possible, choose antibodies for which the manufacturer has provided information on the epitope location. Antibodies targeting the N-terminus, C-terminus, or domains other than the kinase domain are the safest choices for use with covalent BTK inhibitors.
-
Empirically validate your antibody: Regardless of the predicted compatibility, it is crucial to perform validation experiments with your specific inhibitor and assay conditions. This can include comparing the signal from untreated and inhibitor-treated samples.
-
Consider the assay's purpose: If the goal is to measure total BTK levels, an antibody targeting a non-kinase domain is ideal. If the objective is to assess BTK activity, a phospho-specific antibody (e.g., anti-pY223) can be used, keeping in mind that the signal will be reduced or absent in the presence of an effective inhibitor.
-
Consult the literature: Review publications that have used anti-BTK antibodies in the context of covalent inhibitors to understand the expected outcomes and potential pitfalls.
By following these guidelines, researchers can confidently select and utilize anti-BTK antibodies for accurate and reliable detection of BTK in the presence of AVL-292 and other covalent inhibitors, thereby advancing our understanding of BTK biology and the development of novel therapeutics.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Btk (D3H5) Rabbit mAb (#8547) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells [frontiersin.org]
- 4. The Bruton's tyrosine kinase inhibitor ibrutinib exerts immunomodulatory effects through regulation of tumor-infiltrating macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P609: EFFECT OF LONG-TERM ZANUBRUTINIB TREATMENT ON T-CELLS IN CHRONIC LYMPHOCYTIC LEUKEMIA PATIENTS: A STUDY CONDUCTED IN PARALLEL WITH THE BGB-3111-304 AND 305 TRIALS - PMC [pmc.ncbi.nlm.nih.gov]
Acalabrutinib (AVL-292) vs. Standard-of-Care: A Comparative Efficacy Guide in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Acalabrutinib (formerly AVL-292), a second-generation Bruton's tyrosine kinase (BTK) inhibitor, against standard-of-care therapies in various types of lymphoma. The information is compiled from pivotal clinical trials and is intended to support research and drug development efforts in hematologic malignancies.
Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway
Acalabrutinib is a highly selective and potent covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, trafficking, and survival of malignant B-cells.[2][3] By irreversibly binding to cysteine 481 in the BTK active site, acalabrutinib effectively blocks downstream signaling, leading to inhibition of B-cell activation and proliferation.[2] Compared to the first-generation BTK inhibitor ibrutinib, acalabrutinib exhibits greater selectivity with minimal off-target activity on other kinases, which is believed to contribute to its favorable safety profile.[1][4][5]
Below is a diagram illustrating the BTK signaling pathway and the point of intervention by Acalabrutinib.
Efficacy in Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)
Acalabrutinib has demonstrated superior efficacy compared to standard chemoimmunotherapy in both treatment-naive and relapsed/refractory CLL/SLL.
Treatment-Naive CLL
The Phase 3 ELEVATE-TN trial evaluated acalabrutinib in combination with obinutuzumab and as a monotherapy against a standard chemoimmunotherapy regimen of chlorambucil plus obinutuzumab in patients with previously untreated CLL.
Table 1: Efficacy in Treatment-Naive Chronic Lymphocytic Leukemia (ELEVATE-TN)
| Efficacy Endpoint | Acalabrutinib + Obinutuzumab | Acalabrutinib Monotherapy | Chlorambucil + Obinutuzumab |
| Overall Response Rate (ORR) | 96.1%[6] | 89.9%[6] | 83.1%[6] |
| Complete Response (CR) | 36.9%[6] | 19.0%[6] | 13.6%[6] |
| Median Progression-Free Survival (PFS) | Not Reached[6] | Not Reached[6] | 27.8 months[6] |
| Estimated 72-month PFS Rate | 78.0%[6] | 61.5%[6] | 17.2%[6] |
| Median Overall Survival (OS) | Not Reached[6] | Not Reached[6] | Not Reached[6] |
| Estimated 72-month OS Rate | 83.9%[6] | 75.5%[6] | 74.7%[6] |
Relapsed/Refractory CLL
The Phase 3 ASCEND trial compared acalabrutinib monotherapy to the investigator's choice of either idelalisib plus rituximab or bendamustine plus rituximab in patients with relapsed or refractory CLL.
Table 2: Efficacy in Relapsed/Refractory Chronic Lymphocytic Leukemia (ASCEND)
| Efficacy Endpoint | Acalabrutinib Monotherapy | Investigator's Choice (Idelalisib + Rituximab or Bendamustine + Rituximab) |
| Median Progression-Free Survival (PFS) | Not Reached[7][8] | 16.5 months[7] |
| Estimated 12-month PFS Rate | 88%[7][9] | 68%[7][9] |
| Estimated 18-month PFS Rate | 82%[8] | 48%[8] |
| Overall Response Rate (ORR) | 81% | 75% |
Efficacy in Mantle Cell Lymphoma (MCL)
Acalabrutinib has also shown significant efficacy in mantle cell lymphoma, a typically aggressive form of non-Hodgkin lymphoma.
Previously Untreated MCL
The Phase 3 ECHO trial investigated the addition of acalabrutinib to the standard chemoimmunotherapy combination of bendamustine and rituximab (BR) in patients with previously untreated MCL.
Table 3: Efficacy in Previously Untreated Mantle Cell Lymphoma (ECHO Trial - High-Risk Population)
| Efficacy Endpoint | Acalabrutinib + Bendamustine + Rituximab (BR) | Placebo + Bendamustine + Rituximab (BR) |
| Overall Response Rate (ORR) | 89.8%[10] | 84.7%[10] |
| Complete Response (CR) Rate | 67.9%[10] | 47.5%[10] |
| Median Progression-Free Survival (PFS) | 49.5 months[10] | 36.0 months[10] |
| Progression-Free Survival (PFS) at 66.4 months | 66.4 months[11] | 49.6 months[11] |
Relapsed/Refractory MCL
While a direct head-to-head trial with a standard of care arm is not available in this context, the efficacy of acalabrutinib can be compared to historical data for other treatments. A pivotal Phase 2 study of ibrutinib, another BTK inhibitor, in relapsed/refractory MCL showed an overall response rate of 68%.[12] In a single-arm study, the combination of bendamustine and rituximab in relapsed/refractory MCL demonstrated an overall response rate of 82%.[5][13]
Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL)
The role of acalabrutinib in DLBCL, the most common type of non-Hodgkin lymphoma, is still under investigation, with activity primarily observed in the Activated B-Cell-like (ABC) subtype, which is more dependent on BCR signaling.
A Phase 1b study evaluated acalabrutinib monotherapy in patients with relapsed/refractory non-GCB (which includes ABC) DLBCL.
Table 4: Efficacy of Acalabrutinib Monotherapy in Relapsed/Refractory non-GCB DLBCL
| Efficacy Endpoint | Acalabrutinib Monotherapy |
| Overall Response Rate (ORR) | 24%[1][14] |
| ORR in ABC subtype | 33%[15] |
| Complete Response (CR) | 19%[14] |
| Median Progression-Free Survival (PFS) | 1.9 months[1][4][15] |
| Median Overall Survival (OS) | 15.5 months[1][4][15] |
For comparison, the standard-of-care for newly diagnosed DLBCL is the R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone). In the relapsed/refractory setting, outcomes with standard therapies are generally poor. A real-world data analysis of patients with relapsed/refractory DLBCL treated with various standard-of-care regimens reported an ORR of 52% and a median PFS of 3.0 months.[16][17]
Experimental Protocols
Below are summaries of the methodologies for the key clinical trials cited in this guide.
ELEVATE-TN (NCT02475681)
-
Study Design: A randomized, multicenter, open-label, phase 3 trial for patients with treatment-naive CLL.[18][19][20]
-
Patient Population: Patients aged ≥65 years, or <65 years with coexisting conditions.[19][20] Patients were stratified by del(17p) status, ECOG performance status, and geographic region.[19]
-
Treatment Arms:
-
Acalabrutinib (100 mg twice daily) plus obinutuzumab.
-
Acalabrutinib monotherapy (100 mg twice daily).
-
Chlorambucil plus obinutuzumab.[19]
-
-
Primary Endpoint: Progression-free survival (PFS) for the acalabrutinib-obinutuzumab combination versus the chlorambucil-obinutuzumab arm, as assessed by an independent review committee.[19]
ASCEND (NCT02970318)
-
Study Design: A global, multicenter, randomized, open-label, phase 3 trial for patients with relapsed or refractory CLL.[7][8][21]
-
Patient Population: Patients with relapsed or refractory CLL who had received at least one prior therapy.[8] Patients were stratified by del(17p) status, ECOG performance status, and number of prior therapies.[7]
-
Treatment Arms:
-
Acalabrutinib monotherapy (100 mg twice daily).
-
Investigator's choice of either idelalisib (150 mg twice daily) plus rituximab or bendamustine (70 mg/m²) plus rituximab.[8]
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.[9]
ECHO (NCT02972840)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial for patients with previously untreated MCL.
-
Patient Population: Adult patients with previously untreated mantle cell lymphoma.
-
Treatment Arms:
-
Acalabrutinib in combination with bendamustine and rituximab (BR).
-
Placebo in combination with bendamustine and rituximab (BR).[2]
-
-
Primary Endpoint: Progression-free survival (PFS).
Phase 1b DLBCL Study (NCT02112526)
-
Study Design: A multicenter, open-label, phase 1b study of acalabrutinib monotherapy.[1]
-
Patient Population: Patients with relapsed/refractory de novo non-GCB DLBCL.[14]
-
Treatment: Acalabrutinib 100 mg twice daily in 28-day cycles until disease progression or unacceptable toxicity.[15]
-
Primary Endpoint: Safety. Secondary endpoints included ORR, duration of response, and PFS.[14]
Conclusion
Acalabrutinib has established itself as a highly effective therapeutic option in the management of CLL and MCL, demonstrating superior efficacy and a favorable safety profile compared to traditional chemoimmunotherapy and other targeted agents in pivotal clinical trials. Its role in DLBCL is an area of active investigation, with promising activity observed in the ABC subtype. The data presented in this guide underscore the significant advancement that second-generation BTK inhibitors like acalabrutinib represent in the treatment landscape of B-cell malignancies. Continued research will further define its optimal use in various lymphoma subtypes and in combination with other novel agents.
References
- 1. Acalabrutinib for treatment of diffuse large B-cell lymphoma: results from a phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCEND final results: Acalabrutinib compared with idelalisib + R or Bendamustine + R in R/R CLL [lymphomahub.com]
- 9. ASCEND: Phase III, Randomized Trial of Acalabrutinib Versus Idelalisib Plus Rituximab or Bendamustine Plus Rituximab in Relapsed or Refractory Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. New MCL Treatment Combination with Acalabrutinib - HealthTree for Mantle Cell Lymphoma [healthtree.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. targetedonc.com [targetedonc.com]
- 16. Treatment Outcomes with Standard of Care in Relapsed/Refractory Diffuse Large B-Cell Lymphoma: Real-World Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Acalabrutinib with or without obinutuzumab versus chlorambucil and obinutuzmab for treatment-naive chronic lymphocytic leukaemia (ELEVATE TN): a randomised, controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Results from the phase III ELEVATE TN trial in patients with treatment-naïve chronic lymphocytic leukemia [lymphomahub.com]
- 20. JNCCN 360 - CLL/MCL - Acalabrutinib [jnccn360.org]
- 21. Acalabrutinib Versus Investigator’s Choice in Relapsed/Refractory Chronic Lymphocytic Leukemia: Final ASCEND Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro Potency of Spebrutinib and Other Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of Spebrutinib against other prominent covalent Bruton's Tyrosine Kinase (BTK) inhibitors. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in B-cell malignancies and autoimmune diseases.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1] Covalent BTK inhibitors have revolutionized the treatment of various B-cell malignancies by irreversibly binding to the Cys-481 residue in the BTK active site, leading to sustained inhibition of its enzymatic activity.[1] This guide focuses on the comparative in vitro potency of Spebrutinib and other key covalent BTK inhibitors, including the first-generation inhibitor Ibrutinib and second-generation inhibitors such as Acalabrutinib, Zanubrutinib, Tirabrutinib, and Orelabrutinib.
In Vitro Potency Comparison
The in vitro potency of BTK inhibitors is commonly assessed through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the reported IC50 values for Spebrutinib and other covalent BTK inhibitors.
| Inhibitor | BTK IC50 (nM) - Biochemical Assay | BTK IC50 (nM) - Cellular Assay |
| Spebrutinib (CC-292) | <0.5[2] | 0.7 (B-cell proliferation)[3] |
| Ibrutinib | 0.5[4] | 11 (BCR signaling in B-cell line)[4] |
| Acalabrutinib | 5.1[5][6] | Not explicitly stated in the provided results |
| Zanubrutinib | ~0.2-0.5[7][8] | Not explicitly stated in the provided results |
| Tirabrutinib (ONO-4059) | 2.2[2], 6.8[9] | 3.59 - 27.6 (Cell growth inhibition)[10][11] |
| Orelabrutinib | 1.6[12][13] | Not explicitly stated in the provided results |
Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and ATP concentration in biochemical assays. The data presented here is for comparative purposes and is collated from multiple sources.
Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of in vitro potency data. Below are representative protocols for the key assays used to evaluate BTK inhibitors.
Biochemical Kinase Assays
Biochemical assays measure the direct inhibitory effect of a compound on the purified BTK enzyme.
1. ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction.
-
Materials : Recombinant BTK enzyme, BTK substrate (e.g., poly(Glu, Tyr) peptide), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, and the test inhibitor.
-
Procedure :
-
Prepare a reaction mixture containing the BTK enzyme, substrate, and kinase buffer in a 384-well plate.
-
Add serial dilutions of the test inhibitor (e.g., Spebrutinib) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity inhibition.[5][14]
-
2. LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.
-
Materials : Europium (Eu)-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand), recombinant BTK enzyme, and the test inhibitor.
-
Procedure :
-
Prepare a mixture of the BTK enzyme and the Eu-labeled antibody in the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells of a 384-well plate.
-
Add the kinase/antibody mixture to the wells.
-
Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Measure the FRET signal using a plate reader (excitation at 340 nm, emission at 615 nm for Europium and 665 nm for Alexa Fluor™ 647).
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.[15][16]
-
Cellular Assays
Cellular assays assess the inhibitor's activity in a more physiologically relevant context.
1. BTK Phosphorylation Assay (Western Blot)
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in cellular models.
-
Materials : B-cell lymphoma cell line (e.g., Ramos), cell lysis buffer with phosphatase inhibitors, primary antibodies (anti-phospho-BTK (Tyr223) and anti-total BTK), HRP-conjugated secondary antibody, and ECL detection reagents.
-
Procedure :
-
Culture the B-cell line to the desired density.
-
Pre-treat the cells with various concentrations of the BTK inhibitor for a specified time.
-
Stimulate the B-cell receptor (BCR) pathway, for example, with anti-IgM.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total BTK antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of BTK phosphorylation.[17][18]
-
2. B-cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of B-cells.
-
Materials : B-cell line or primary B-cells, cell culture medium, proliferation reagent (e.g., CellTiter-Glo®), and the test inhibitor.
-
Procedure :
-
Seed the B-cells in a 96-well plate.
-
Add serial dilutions of the BTK inhibitor to the wells.
-
Incubate the cells for a period that allows for proliferation (e.g., 72 hours).
-
Add the proliferation reagent (e.g., CellTiter-Glo®) to the wells, which measures the number of viable cells based on ATP levels.
-
Incubate as per the manufacturer's instructions.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the IC50 value for the inhibition of cell proliferation.[3][19]
-
BTK Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of BTK in the B-cell receptor signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
Caption: B-cell receptor (BCR) signaling cascade initiated by antigen binding, leading to BTK activation.
Caption: General workflow for determining the in vitro potency of BTK inhibitors.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 3.2. BTK Kinase Assay [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cusabio.com [cusabio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. B-cell receptor - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of AVL-292 in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Bruton's tyrosine kinase (BTK) inhibitor AVL-292 (spebrutinib) with its alternatives, ibrutinib and acalabrutinib, focusing on their therapeutic index in preclinical animal models. The therapeutic index, a critical measure of a drug's safety margin, is determined by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. This document summarizes available experimental data, details relevant methodologies, and visualizes key pathways and workflows to aid in the objective evaluation of these compounds.
Executive Summary
Comparative Preclinical Data
The following tables summarize the available quantitative data on the in vitro potency, in vivo efficacy, and toxicity of AVL-292, ibrutinib, and acalabrutinib in various animal models.
Table 1: In Vitro Potency of BTK Inhibitors
| Compound | Target | IC50 (nM) | Cell-Based Assay (EC50, nM) | Reference |
| AVL-292 (Spebrutinib) | BTK | < 0.5 | 1-10 (BCR signaling inhibition) | [4] |
| Ibrutinib | BTK | ~0.5 | - | |
| Acalabrutinib | BTK | ~3.8 | - |
Table 2: Preclinical Efficacy in Animal Models of B-Cell Malignancies
| Compound | Animal Model | Dose | Efficacy Endpoint | Outcome | Reference |
| AVL-292 (Spebrutinib) | Mantle Cell Lymphoma (MCL) Xenograft (Mouse) | Not Specified | Antitumor activity | Cytostatic effect in sensitive cell lines | [5] |
| Ibrutinib | Canine B-cell Lymphoma | 2.5 - 20 mg/kg/day | Overall Response Rate (ORR) | 3/8 partial responses, 3/8 stable disease | |
| Acalabrutinib | Canine B-cell Lymphoma | 2.5 - 20 mg/kg (BID) | Overall Response Rate (ORR) | 25% (5/20) | [6] |
| Acalabrutinib | Chronic Lymphocytic Leukemia (CLL) Xenograft (Mouse) | Not Specified | Tumor Burden Reduction | Significant decrease in tumor burden in the spleen |
Table 3: Preclinical Toxicity in Animal Models
| Compound | Animal Model | Dose | Key Toxicity Findings | Reference |
| AVL-292 (Spebrutinib) | Healthy Human Volunteers (Single Dose) | 0.5 - 7.0 mg/kg | Safe and well-tolerated | [4] |
| Ibrutinib | Rat | Not Specified | Gastrointestinal toxicity, lymphoid tissue depletion | |
| Ibrutinib | Dog | Up to 200 mg/kg (single dose) | Mild ataxia and hypoactivity | |
| Acalabrutinib | Dog | 2.5 - 20 mg/kg (BID) | Grade 1 or 2 anorexia, weight loss, vomiting, diarrhea, lethargy | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments used to assess the therapeutic index of kinase inhibitors.
Protocol 1: B-Cell Lymphoma Xenograft Model for Efficacy Assessment
-
Cell Culture: Human B-cell lymphoma cell lines (e.g., Ramos, Daudi) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of 5-10 x 10^6 lymphoma cells in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula: Tumor Volume = (Length x Width^2) / 2 is commonly used.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. The investigational drug (e.g., AVL-292) is administered orally or via another appropriate route at various dose levels and schedules. The vehicle used to dissolve the drug is administered to the control group.
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Protocol 2: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Strain: A common laboratory mouse strain (e.g., C57BL/6 or BALB/c) is used.
-
Dose Escalation: A starting dose is selected based on in vitro cytotoxicity data or literature on similar compounds. The drug is administered to a small cohort of mice (e.g., 3-5 mice per group).
-
Observation Period: The animals are closely monitored for a defined period (e.g., 7-14 days) for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.
-
Dose Advancement: If no significant toxicity is observed, the dose is escalated in a new cohort of mice according to a predefined dose escalation scheme (e.g., modified Fibonacci sequence).
-
Definition of MTD: The MTD is defined as the highest dose that does not cause mortality or produce signs of life-threatening toxicity, and where body weight loss is within an acceptable limit (e.g., <15-20%) and is reversible.[7][8]
-
Pathological Analysis: At the end of the study, necropsy and histopathological examination of major organs may be performed to identify any target organ toxicities.
Mandatory Visualizations
Signaling Pathway
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Experimental Workflow for Determining the Therapeutic Index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. selleckchem.com [selleckchem.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Toxicology | MuriGenics [murigenics.com]
Benchmarking AVL-292's Kinase Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of AVL-292 (spebrutinib) against other prominent Bruton's tyrosine kinase (BTK) inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these targeted therapies.
Introduction to AVL-292 and BTK Inhibition
AVL-292, also known as spebrutinib or CC-292, is a potent and selective, orally bioavailable covalent inhibitor of Bruton's tyrosine kinase (BTK)[1][2]. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival[2]. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, AVL-292 irreversibly inhibits its kinase activity[1]. This targeted inhibition of BTK makes AVL-292 a promising therapeutic agent for B-cell malignancies and autoimmune diseases.
A key attribute of any kinase inhibitor is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the human kinome. Off-target kinase inhibition can lead to undesirable side effects. This guide benchmarks the selectivity of AVL-292 against a panel of kinases and compares its profile to that of other well-established BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib.
Comparative Kinase Selectivity
The following table summarizes the inhibitory activity (IC50 values) of AVL-292 and its alternatives against BTK and a selection of off-target kinases. Lower IC50 values indicate higher potency.
| Kinase | AVL-292 (Spebrutinib) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | <0.5 - 5.9 [3][4] | 0.5 - 3.6 | 3 - 5.3 | <0.5 - 2.6 |
| BMX | 0.7[4] | 1.0 | >1000 | 1.1 |
| ITK | 36[4] | 10.7 | >1000 | 6.2 |
| TEC | 6.2[4] | 78 | >1000 | 2.1 |
| TXK | 8.9[4] | 2.0 | >1000 | 0.8 |
| EGFR | >1000 | 7.8 | >1000 | 83.4 |
| ERBB2 (HER2) | >1000 | 9.4 | >1000 | 36.3 |
| JAK3 | >1000 | 16 | >1000 | 3.4 |
| SRC | 1729[5] | 133 | >1000 | >1000 |
| LYN | 4400[5] | 35 | >1000 | 115 |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Kinome-wide screening provides a broader perspective on selectivity. In a KINOMEscan assay testing at a 1 µM concentration, the percentage of kinases inhibited by more than 65% was reported as follows:
These data suggest that while all are potent BTK inhibitors, acalabrutinib demonstrates the highest selectivity, followed by zanubrutinib, AVL-292, and ibrutinib.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Kinase of interest (e.g., recombinant human BTK)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test inhibitor (e.g., AVL-292) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted test inhibitor or DMSO (for control). b. Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The amount of ADP produced is proportional to the kinase activity. c. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow for Kinase Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. ajmc.com [ajmc.com]
- 2. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ulab360.com [ulab360.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. reactionbiology.com [reactionbiology.com]
Unveiling the Link: A Comparative Guide to BTK Occupancy and In Vivo Efficacy of Spebrutinib (AVL-292)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitor spebrutinib (AVL-292) and its correlation between target occupancy and in vivo efficacy. Drawing on preclinical and clinical data, this document aims to offer an objective analysis of spebrutinib's performance, with comparisons to other notable BTK inhibitors.
Introduction to Spebrutinib (AVL-292)
Spebrutinib is a potent and selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK)[1]. BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway, which is essential for B-cell proliferation, survival, and activation[1]. By forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK, spebrutinib irreversibly inactivates the enzyme, thereby blocking downstream signaling[1]. This mechanism of action has positioned spebrutinib as a therapeutic candidate for various B-cell malignancies and autoimmune diseases[2].
Correlating BTK Occupancy with In Vitro Activity
The direct engagement of spebrutinib with its target, BTK, has been quantified through pharmacodynamic assays. In vitro studies using Ramos B-cell lines have demonstrated a strong correlation between BTK occupancy and the inhibition of BTK signaling.
Table 1: In Vitro BTK Occupancy and Signaling Inhibition of Spebrutinib in Ramos Cells
| Parameter | Value | Reference |
| IC50 (Biochemical Assay) | <0.5 nM | [1] |
| EC50 (BTK Occupancy) | 6 nM | [3] |
| EC50 (BTK Kinase Inhibition) | 8 nM | [3] |
| 90% BTK Occupancy Concentration | 39 nM | [3] |
| 90% BTK Activity Inhibition Concentration | 35 nM | [3] |
In Vivo Efficacy and BTK Occupancy of Spebrutinib
Preclinical and clinical studies have sought to establish a clear relationship between the level of BTK occupancy achieved by spebrutinib and its therapeutic efficacy.
Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model
In a murine model of collagen-induced arthritis, a common preclinical model for rheumatoid arthritis, spebrutinib demonstrated a dose-dependent reduction in the clinical signs of the disease.
Table 2: In Vivo Efficacy of Spebrutinib in a Mouse Collagen-Induced Arthritis (CIA) Model
| Dose (mg/kg/day, p.o.) | Efficacy Outcome | Reference |
| 3 - 30 | Dose-dependent inhibition of joint and paw swelling and redness | [4] |
Clinical BTK Occupancy and Efficacy
Clinical trials in healthy volunteers and patients with various conditions have provided insights into the BTK occupancy levels achieved at different doses of spebrutinib and the associated clinical outcomes.
In healthy volunteers, oral administration of spebrutinib led to a dose-proportional increase in BTK engagement in peripheral B lymphocytes[1]. A 1.0 mg/kg dose achieved over 80% BTK engagement, while a 2.0 mg/kg dose resulted in over 84% engagement, with some subjects reaching over 98%[1]. At the 2 mg/kg dose, an average of over 97% BTK occupancy was observed at 4 hours post-dose[1].
In a Phase Ib trial for B-cell malignancies (chronic lymphocytic leukemia and B-non-Hodgkin lymphoma), full BTK occupancy was achieved at doses of 250 mg and higher, which was associated with stable disease in 10 out of 11 evaluable patients[5].
A study in patients with active rheumatoid arthritis on background methotrexate therapy provides a direct link between a specific level of BTK occupancy and a clinical efficacy endpoint.
Table 3: Clinical BTK Occupancy and Efficacy of Spebrutinib in Rheumatoid Arthritis
| Parameter | Value | Reference |
| Treatment | Spebrutinib (375 mg/day) or Placebo | [6] |
| Median BTK Occupancy (Spebrutinib group) | 83% in peripheral blood | [6] |
| ACR20 Response at Week 4 (Spebrutinib group) | 41.7% (10 out of 24 patients) | [6] |
| ACR20 Response at Week 4 (Placebo group) | 21.7% (5 out of 23 patients) | [6] |
Comparison with Other BTK Inhibitors
The therapeutic landscape for B-cell malignancies has been significantly shaped by several BTK inhibitors. The dosing for these inhibitors is often determined by achieving optimal BTK occupancy, typically greater than 95%[7].
Table 4: Comparison of BTK Occupancy and Efficacy of Approved BTK Inhibitors
| BTK Inhibitor | Dosing Regimen (for CLL) | Achieved BTK Occupancy | Key Efficacy Findings (in CLL) | Reference |
| Spebrutinib (AVL-292) | Not yet approved for CLL | Full occupancy at ≥250 mg | Stable disease in early trials | [5] |
| Ibrutinib | 420 mg once daily | >95% | High overall response rates, but with off-target effects | [7] |
| Acalabrutinib | 100 mg twice daily | Superior occupancy to once-daily dosing; median trough of 95.3% | Similar efficacy to ibrutinib with a better safety profile | [7][8] |
| Zanubrutinib | 160 mg twice daily | Higher and more sustained occupancy in lymph nodes (>95% in 89% of patients) compared to once-daily dosing | Superior overall response rate (96.2%) and better cardiac safety profile compared to ibrutinib | [9][10] |
Quantitative systems pharmacology (QSP) models have been developed to predict and compare the BTK receptor occupancy of these inhibitors in different tissues, with findings suggesting that zanubrutinib at a 160 mg twice-daily regimen results in higher median BTK occupancy in peripheral blood mononuclear cells and lymph nodes compared to ibrutinib and acalabrutinib[11].
Experimental Protocols
BTK Occupancy Assay (Covalent Probe Method)
A quantitative pharmacodynamic assay was developed to measure the level of spebrutinib bound to BTK in vitro and in vivo[1].
-
Sample Preparation : B cells are isolated from whole blood using an enrichment reagent. The cells are then lysed to release the intracellular proteins, including BTK[1].
-
Covalent Probe Incubation : The cell lysates are incubated with a biotinylated covalent probe. This probe is designed to bind to the same Cys481 residue on BTK as spebrutinib. It will only bind to BTK that is not already occupied by spebrutinib.
-
ELISA Quantification : The amount of biotinylated probe bound to BTK is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Occupancy Calculation : The percentage of BTK occupancy is determined by comparing the amount of free BTK in the spebrutinib-treated samples to that in untreated control samples.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
-
Induction of Arthritis : Male DBA/1J mice are immunized with an emulsion of Freund's Complete Adjuvant and bovine type II collagen on day 0 and receive a booster immunization on day 21[12].
-
Treatment Administration : Once signs of arthritis appear (typically around day 21-28), mice are randomized into treatment and vehicle control groups. Spebrutinib is administered orally once daily[12].
-
Efficacy Assessment : The severity of arthritis is evaluated daily by scoring each paw for signs of inflammation (redness and swelling). The sum of the scores for all four paws constitutes the Arthritic Index, with a maximum possible score of 16[12]. Joint histology can also be performed at the end of the study to assess cartilage and bone damage[12].
Visualizing the Pathways and Processes
BTK Signaling Pathway and Inhibition by Spebrutinib
Caption: Spebrutinib covalently inhibits BTK, blocking downstream signaling for B-cell proliferation.
Experimental Workflow for Correlating BTK Occupancy and In Vivo Efficacy
Caption: Workflow for correlating spebrutinib dose with in vivo efficacy and BTK occupancy.
Conclusion
The available data for spebrutinib (AVL-292) demonstrate a clear and direct correlation between BTK occupancy and the inhibition of BTK-mediated signaling pathways. Preclinical and clinical studies have shown that increasing doses of spebrutinib lead to higher levels of BTK engagement, which in turn is associated with favorable in vivo efficacy in models of autoimmune disease and in patients with B-cell malignancies. While spebrutinib has shown promise, the clinical landscape of BTK inhibitors is competitive, with second-generation inhibitors like acalabrutinib and zanubrutinib demonstrating high efficacy and improved safety profiles, potentially linked to their ability to achieve high and sustained BTK occupancy with greater selectivity. Further clinical development and comparative studies will be crucial in defining the ultimate therapeutic position of spebrutinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
Safety Operating Guide
Navigating the Safe Disposal of Aic-292: A Procedural Guide for Laboratory Professionals
For Immediate Release – As the landscape of pharmaceutical research evolves, so does the critical need for stringent safety and disposal protocols for novel compounds. This document provides essential guidance on the proper disposal of Aic-292, a diarylpyrazole-[imidazolidinone]-carboxamide compound investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on the known chemical class of this compound and best practices for the handling of potent research-grade pharmaceutical compounds.
Researchers, scientists, and drug development professionals are urged to treat this compound as a potentially hazardous substance and to adhere to the following disposal procedures to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on the hazard profiles of similar chemical structures, such as various imidazolidinone and carboxamide derivatives, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and properly removed and discarded after handling the compound.
-
Protective Clothing: A lab coat or other protective garments should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is required.
All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary of Related Compounds
To provide a quantitative context for the potential hazards of this compound, the following table summarizes data from publicly available Safety Data Sheets for compounds within the same chemical classes (imidazolidinone and carboxamide derivatives). It is crucial to note that these values are for related substances and should be used as a precautionary reference for this compound.
| Hazard Classification | Endpoint | Value | Related Compound Class |
| Acute Oral Toxicity | LD50 | 500.1 mg/kg (Rat) | Carboxamide Derivative |
| Serious Eye Damage | - | Causes Serious Eye Damage | Imidazolidinone Derivative[1][2] |
| Reproductive Toxicity | - | Suspected of damaging fertility or the unborn child | Imidazolidinone Derivative[1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
- All solid waste contaminated with this compound (e.g., weighing papers, contaminated PPE, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container compatible with the solvent used.
- Avoid mixing this compound waste with other incompatible waste streams.
2. Labeling of Waste Containers:
- All waste containers must be labeled with the words "Hazardous Waste."
- The label must clearly identify the contents, including the name "this compound" and the solvent if it is a liquid waste.
- The approximate quantity of the waste and the date of accumulation should also be noted.
3. Storage of Hazardous Waste:
- Waste containers should be stored in a designated, secure area, away from general laboratory traffic.
- Ensure containers are kept closed except when adding waste.
- Store in a well-ventilated area and away from sources of ignition.
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
- Follow all institutional procedures for hazardous waste disposal. EHS will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which is typically high-temperature incineration.[3]
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. It is the responsibility of every individual working with this and other investigational compounds to remain informed of and compliant with all institutional and regulatory guidelines for hazardous waste management.
References
Essential Safety and Operational Guide for Handling AIC-292
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of AIC-292, a potent reverse transcriptase inhibitor intended for research use only. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, or ocular contact. The following table summarizes the required PPE for various handling scenarios.
| Operation | Gloves | Eye/Face Protection | Respiratory Protection | Lab Coat/Gown |
| Weighing and Aliquoting (Dry Powder) | Double-gloving with nitrile gloves (inner glove tucked under cuff, outer glove covering cuff) | Safety glasses with side shields and a face shield | NIOSH-approved N95 or higher respirator | Disposable, solid-front gown with tight-fitting cuffs |
| Solution Preparation and Handling | Nitrile gloves | Chemical splash goggles | Not generally required if handled in a certified chemical fume hood | Standard lab coat |
| Cell Culture and in vitro Assays | Nitrile gloves | Safety glasses | Not required | Standard lab coat |
| Spill Cleanup | Double-gloving with nitrile gloves | Chemical splash goggles and face shield | NIOSH-approved N95 or higher respirator (P100 for large spills) | Disposable, chemical-resistant gown |
Safe Handling and Experimental Protocol
This compound should be handled in a designated area, such as a certified chemical fume hood, especially when handling the powdered form to minimize inhalation risk.
Protocol for Preparing a Stock Solution of this compound:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified for "Weighing and Aliquoting."
-
Decontaminate the work surface of the fume hood.
-
-
Weighing:
-
Carefully weigh the desired amount of this compound powder on a tared weigh boat within the fume hood.
-
Use anti-static tools to minimize the dispersal of the powder.
-
-
Solubilization:
-
Gently add the weighed this compound powder to the appropriate solvent in a sterile, sealed container.
-
Cap the container securely and mix by gentle inversion or vortexing until fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, clearly labeled, and sealed vials.
-
Store the stock solution at -20°C for up to one year, as recommended.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Dispose of all contaminated materials (weigh boats, gloves, etc.) in a designated hazardous waste container.
-
Spill Response and Disposal Plan
Immediate and appropriate action is crucial in the event of an this compound spill to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne powder.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup.
-
Containment:
-
For liquid spills, cover with an absorbent material, working from the outside in.
-
For powder spills, gently cover with damp absorbent paper towels to avoid raising dust.
-
-
Cleanup:
-
Carefully collect the absorbed material or damp paper towels using tongs or forceps.
-
Place all contaminated materials into a labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Wipe the area with 70% ethanol.
-
-
Waste Disposal: Dispose of the hazardous waste according to institutional and local regulations.
Disposal Plan:
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, vials, and absorbent materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers. Follow your institution's guidelines for hazardous waste pickup and disposal.
Visual Workflow Guides
To further clarify the procedural steps, the following diagrams illustrate the recommended workflows for handling this compound and responding to a spill.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Caption: Step-by-step procedure for responding to an this compound spill.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
